molecular formula C12H22N2O2 B6320345 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 579500-30-4

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B6320345
CAS No.: 579500-30-4
M. Wt: 226.32 g/mol
InChI Key: NUURVVHHMYYXRR-UHFFFAOYSA-N
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Description

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 579500-30-4) is a high-purity chemical building block offered at a minimum of 95% purity. This compound belongs to the 1,4-dioxa-8-azaspiro[4.5]decane family, a scaffold recognized in medicinal chemistry for its relevance in neuroscience research . Specifically, derivatives based on this core structure have been identified as potent and selective ligands for sigma-1 (σ1) receptors . The sigma-1 receptor is a unique chaperone protein involved in cellular regulation and is a potential therapeutic target for investigating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) . Researchers utilize this spirocyclic piperidine derivative as a key synthetic intermediate in the development of novel receptor ligands and positron emission tomography (PET) radioligands for non-invasive neuroimaging . The compound is supplied for laboratory research purposes. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

8-piperidin-4-yl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-5-13-6-2-11(1)14-7-3-12(4-8-14)15-9-10-16-12/h11,13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUURVVHHMYYXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235012
Record name 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579500-30-4
Record name 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579500-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Physicochemical Profiling and Synthetic Utility of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic properties often hinges on the strategic modulation of a molecule's lipophilicity and structural rigidity. 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 579500-30-4) is a highly specialized, bifunctional building block designed to address these exact challenges. Featuring a 4-aminopiperidine core integrated with a spiroketal moiety, this compound serves as a versatile pharmacophore scaffold. It is particularly valuable in the development of Central Nervous System (CNS) therapeutics and oncology radiotracers, where it effectively lowers the partition coefficient (LogP) while maintaining the critical spatial vectors required for target engagement .

This technical guide provides an in-depth analysis of its physicochemical parameters, mechanistic utility in drug design, and a self-validating protocol for its synthesis and derivatization.

Structural Architecture and Physicochemical Parameters

The structural brilliance of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its combination of a secondary amine (on the piperidine ring) and a tertiary amine embedded within a 1,4-dioxa-8-azaspiro[4.5]decane system.

Historically, 4-aminopiperidine derivatives are notorious for high lipophilicity, which frequently leads to off-target hERG channel binding (cardiotoxicity) and poor metabolic stability. By incorporating the spiroketal ring, chemists introduce two oxygen atoms that act as potent hydrogen-bond acceptors. This drastically reduces the molecule's lipophilicity without altering its rigid 3D conformation.

Quantitative Physicochemical Profile

Data summarized for CAS 579500-30-4 based on computational and empirical standards .

ParameterValuePharmacological Implication (Causality)
Molecular Weight 226.32 g/mol Highly efficient for fragment-based elaboration; leaves ample molecular weight "budget" for adding binding motifs.
cLogP 0.5773Exceptionally hydrophilic for a bipiperidine-like scaffold. Prevents the non-specific hydrophobic binding commonly seen in CNS drugs.
Topological Polar Surface Area (TPSA) 33.73 ŲIdeal for Blood-Brain Barrier (BBB) penetration. CNS-active drugs typically require a TPSA < 90 Ų.
H-Bond Acceptors 4The ketal oxygens provide critical interaction points with receptor residues without increasing the H-bond donor count.
H-Bond Donors 1The secondary amine provides a singular, highly reactive site for targeted N-alkylation or acylation.
Rotatable Bonds 1The rigid spirocyclic framework minimizes the entropic penalty upon receptor binding, increasing overall affinity.

Pharmacophore Mapping and Drug Design Causality

The primary utility of this scaffold is its application as a ligand for the Sigma-1 (σ1) receptor , a target implicated in neuroprotection and tumor progression. Traditional σ1 ligands are highly lipophilic, which causes high non-specific background signals in biological assays and PET imaging.

As demonstrated in recent radiotracer developments , utilizing the 1,4-dioxa-8-azaspiro[4.5]decane derivative ensures high affinity (K_i = 5.4 nM) while leveraging the low lipophilicity to clear rapidly from non-target tissues. The secondary amine serves as the attachment point for fluorinated or bulky hydrophobic groups, while the tertiary amine forms a critical salt bridge with the aspartate residue in the σ1 binding pocket.

Pharmacophore Ligand CAS 579500-30-4 Scaffold N1 Secondary Amine (Piperidine Ring) Ligand->N1 N2 Tertiary Amine (Spiro Ring) Ligand->N2 Ketal 1,4-Dioxa Ketal (Oxygen Atoms) Ligand->Ketal Target Sigma-1 Receptor Binding Pocket N1->Target Alkylation Site N2->Target Salt Bridge (Aspartate) Ketal->Target H-Bond Acceptor

Fig 1: Pharmacophore mapping of the spiroketal scaffold to target receptors.

Standardized Synthetic Workflow: A Self-Validating Protocol

To synthesize or derivatize this building block, reductive amination is the industry standard. The following step-by-step methodology is designed as a self-validating system , ensuring that each phase of the reaction provides measurable analytical feedback before proceeding.

Experimental Protocol: Reductive Amination & Deprotection

Phase 1: Imine Formation (Schiff Base)

  • Reagents: Combine 1-Boc-piperidin-4-one (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze the dehydration process.

  • Causality: DCE is utilized over dichloromethane (DCM) because its slightly higher boiling point and dielectric constant favor the stabilization of the imine intermediate.

  • Validation Checkpoint: Monitor via LC-MS. Proceed only when the[M+H]⁺ peak corresponds entirely to the imine/enamine intermediate, and the ketone starting material is depleted.

Phase 2: Selective Reduction 5. Reagents: Introduce Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C. 6. Causality: STAB is explicitly chosen over Sodium borohydride (NaBH₄). STAB is a mild reducing agent that selectively reduces imines without reducing any unreacted starting ketone, thereby preventing the formation of unwanted alcohol byproducts. 7. Validation Checkpoint: TLC (DCM:MeOH 9:1) stained with Ninhydrin. The disappearance of the imine spot confirms completion.

Phase 3: Boc Deprotection 8. Reagents: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours. 9. Validation Checkpoint: ¹H NMR analysis must show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (tert-butyl group), yielding the final target compound.

Synthesis A 1-Boc-piperidin-4-one C Imine Intermediate (Schiff Base) A->C AcOH, DCE B 1,4-dioxa-8-azaspiro[4.5]decane B->C D Boc-Protected Spiro-Piperidine C->D NaBH(OAc)3 E Target Compound: CAS 579500-30-4 D->E TFA/DCM

Fig 2: Reductive amination workflow for synthesizing CAS 579500-30-4.

Analytical Validation Standards

To ensure absolute scientific integrity before utilizing 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane in downstream biological assays, the following analytical parameters must be met:

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 227.1.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a 4-proton multiplet at ~3.95 ppm corresponding to the ethylene glycol ketal (-O-CH₂-CH₂-O-), and the absence of any carbonyl carbon signals in the ¹³C NMR (~210 ppm).

  • HPLC Purity: >98% purity monitored at 210 nm (due to the lack of strong UV chromophores, an ELSD or CAD detector is highly recommended for accurate quantification).

References

  • Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]

Synthesis and Assembly of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of rigid, three-dimensional scaffolds is critical for reducing conformational entropy and improving target binding affinity. 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane is a highly versatile, spiroketal-protected bis-piperidine building block. By bridging aliphatic domains with a rigid spirocyclic core, this molecule serves as a privileged pharmacophore for central nervous system (CNS) agents and oncology targets.

This whitepaper provides an in-depth, self-validating technical workflow for researchers. It covers the preparation of the requisite starting materials and details the mechanistic causality behind their assembly via direct reductive amination and subsequent deprotection.

Mechanistic Rationale & Retrosynthetic Strategy

The target molecule consists of two distinct piperidine rings connected via a C–N bond. The most efficient retrosynthetic disconnection cleaves this bond, revealing two primary starting materials: an electrophilic ketone and a nucleophilic secondary amine.

Preparation of the Core Starting Materials

While often purchased commercially, the starting materials can be synthesized from a common precursor, piperidin-4-one, through orthogonal protection strategies:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (The Amine): Synthesized via the acid-catalyzed ketalization of piperidin-4-one with ethylene glycol. A catalytic amount of p-toluenesulfonic acid (pTSA) is used in refluxing toluene, utilizing a Dean-Stark trap to azeotropically remove water and drive the equilibrium toward the spiroketal.

  • 1-Boc-4-piperidone (The Ketone): Synthesized via the N-protection of piperidin-4-one using di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., triethylamine) in dichloromethane.

Assembly via Direct Reductive Amination

The coupling of these two starting materials is achieved via direct reductive amination[1]. The choice of reducing agent is the most critical parameter in this workflow. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[2].

Causality: The electron-withdrawing acetoxy groups on NaBH(OAc)₃ significantly attenuate the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is too mild to reduce the starting 1-Boc-4-piperidone, but it is sufficiently reactive to reduce the highly electrophilic iminium ion intermediate formed in situ. This allows for a one-pot "direct" reductive amination, bypassing the need to pre-form and isolate the imine, while simultaneously avoiding the generation of toxic cyanide byproducts associated with NaBH₃CN[2].

Quantitative Reagent Specifications

To ensure reproducibility, the following stoichiometric ratios are optimized for a 10 mmol scale synthesis.

Reagent / MaterialMolecular WeightEquivalentsMass / VolumeFunctional Role
1-Boc-4-piperidone 199.25 g/mol 1.00 eq1.99 g (10 mmol)Electrophilic Ketone
1,4-Dioxa-8-azaspiro[4.5]decane 143.18 g/mol 1.10 eq1.57 g (11 mmol)Nucleophilic Amine
NaBH(OAc)₃ 211.94 g/mol 1.50 eq3.18 g (15 mmol)Mild Reducing Agent
Glacial Acetic Acid (AcOH) 60.05 g/mol 0.10 eq57 µL (1 mmol)Brønsted Acid Catalyst
1,2-Dichloroethane (DCE) 98.96 g/mol N/A30.0 mLAprotic Solvent
Trifluoroacetic acid (TFA) 114.02 g/mol 10.0 eq7.65 mL (100 mmol)Deprotecting Agent

Experimental Workflow

SynthesisWorkflow SM1 1,4-Dioxa-8-azaspiro[4.5]decane (Amine) Iminium Iminium Ion Intermediate SM1->Iminium AcOH (cat.) DCE, RT SM2 1-Boc-4-piperidone (Ketone) SM2->Iminium BocInt Boc-Protected Intermediate Iminium->BocInt NaBH(OAc)3 Reductive Amination Target 8-(4-Piperidinyl)-1,4-dioxa- 8-azaspiro[4.5]decane BocInt->Target TFA / DCM Boc Deprotection

Figure 1: Two-step synthesis workflow of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane.

Step-by-Step Experimental Protocols

Protocol A: Reductive Amination (Boc-Protected Intermediate)
  • System Initialization: Charge a flame-dried 100 mL round-bottom flask with 1-Boc-4-piperidone (1.99 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 30.0 mL) under an inert nitrogen atmosphere.

    • Causality: DCE is selected over protic solvents (like methanol) to minimize competitive reduction of the ketone and to favor the dehydration step required for iminium ion formation[2].

  • Amine & Catalyst Addition: Add 1,4-dioxa-8-azaspiro[4.5]decane (1.57 g, 11.0 mmol) followed by glacial acetic acid (57 µL, 1.0 mmol). Stir the mixture at ambient temperature for 30 minutes.

    • Causality: The 10% stoichiometric excess of the amine ensures complete consumption of the ketone. Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack and subsequent dehydration.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) over 15 minutes. Stir the reaction mixture at room temperature for 12–16 hours.

    • Causality: Portion-wise addition controls the mild exotherm.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the Boc-protected intermediate[1].

    • Causality: The mildly basic quench neutralizes the acetic acid and safely decomposes unreacted hydride species without hydrolyzing the newly formed ketal or Boc groups.

Protocol B: Boc Deprotection (Target Scaffold Formation)
  • Preparation: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM, 15.0 mL) and cool to 0 °C in an ice bath.

  • Acidic Cleavage: Dropwise, add trifluoroacetic acid (TFA, 7.65 mL, 100 mmol). Remove the ice bath and stir at room temperature for 2–4 hours.

    • Causality: TFA provides the necessary acidity to cleave the tert-butyl carbamate (Boc) group via an isobutylene elimination mechanism. Cooling to 0 °C during the initial addition mitigates the exothermic cleavage and prevents unwanted side reactions.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Redissolve the crude residue in DCM (20 mL) and wash with 1 M aqueous NaOH to liberate the free base. Extract, dry (Na₂SO₄), and concentrate to yield the final target: 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane .

System Validation and Troubleshooting

To ensure the integrity of the synthesis, the protocol functions as a self-validating system through specific analytical checkpoints:

  • Checkpoint 1: Stalled Reductive Amination.

    • Validation: Thin-Layer Chromatography (TLC) shows unreacted ketone.

    • Troubleshooting: Water is a byproduct of iminium formation; excessive moisture drives the equilibrium backward. If the reaction stalls, the addition of activated 4Å molecular sieves to the DCE solution will sequester water and drive the reaction to completion.

  • Checkpoint 2: Chemoselectivity During Deprotection (Ketal vs. Boc).

    • Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The desired product will show the expected

      
       mass.
      
    • Troubleshooting: The 1,4-dioxa-8-azaspiro[4.5]decane system (an ethylene ketal) is sensitive to strong aqueous acids. If LC-MS shows a mass corresponding to

      
       (loss of the ethylene glycol protecting group), it indicates ketal hydrolysis. To prevent this, strict anhydrous conditions must be maintained during the TFA step, and the basic workup (NaOH) must be performed rapidly to neutralize the acid before hydrolysis can occur.
      

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.[Link]

  • Mangione, P. P., et al. (2015). Bifunctional cross linking ligands for transthyretin. Open Biology (Royal Society Publishing).[Link]

Sources

Step-by-step synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Executive Summary

Spirocyclic scaffolds are privileged structures in modern medicinal chemistry, offering a unique three-dimensional geometry that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Among these, the 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane core represents a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics for neurological and inflammatory disorders.[3][4] This guide provides a comprehensive, step-by-step methodology for the synthesis of this key intermediate, designed for researchers, chemists, and professionals in the field of drug development. The described synthetic strategy is centered around a highly efficient reductive amination followed by a standard deprotection, ensuring a robust and scalable process. This document details the underlying chemical principles, provides validated experimental protocols, and emphasizes the safety considerations necessary for successful execution.

Strategic Approach: Retrosynthetic Analysis

The cornerstone of an efficient chemical synthesis lies in a logical retrosynthetic analysis. The target molecule, 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane, is a diamine featuring a spirocyclic core linked to a piperidine moiety. The most logical disconnection point is the C-N bond formed between the two cyclic systems. This disconnection reveals two readily accessible starting materials: 1,4-dioxa-8-azaspiro[4.5]decane and a protected 4-piperidone derivative.

This retrosynthetic approach suggests a forward synthesis based on the formation of the key C-N bond via reductive amination. This strategy is advantageous due to its high efficiency, operational simplicity, and the commercial availability of the required precursors.[5][6]

G cluster_start Key Starting Materials Target 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane Disconnect C-N Bond Disconnection (Reductive Amination) Target->Disconnect Retrosynthesis SM1 1,4-Dioxa-8-azaspiro[4.5]decane (Amine Component) Disconnect->SM1 SM2 N-Boc-4-piperidone (Ketone Component) Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: A Two-Step Approach

The chosen forward synthesis involves two primary transformations:

  • Reductive Amination: Coupling of 1,4-dioxa-8-azaspiro[4.5]decane with N-Boc-4-piperidone using a mild reducing agent to form the protected intermediate.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final target compound.

This pathway is highly effective, utilizing well-established and reliable chemical reactions common in medicinal chemistry workflows.

G Start1 1,4-Dioxa-8-azaspiro[4.5]decane Intermediate tert-butyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate Start1->Intermediate Start2 N-Boc-4-piperidone Start2->Intermediate Final 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane Intermediate->Final  Step 2: Deprotection  TFA or HCl

Caption: The overall two-step synthetic scheme.

Detailed Experimental Protocols

This section provides a granular, step-by-step guide for the synthesis, including reagent quantities, reaction conditions, and purification procedures.

Step 1: Synthesis of tert-butyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate

This crucial step involves the reductive amination of N-Boc-4-piperidone with 1,4-dioxa-8-azaspiro[4.5]decane. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is a mild and selective reducing agent that readily reduces the iminium ion intermediate formed in situ without reducing the starting ketone.[5]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
1,4-Dioxa-8-azaspiro[4.5]decane143.1810.01.43 g
N-Boc-4-piperidone199.2510.01.99 g
Sodium Triacetoxyborohydride211.9415.03.18 g
Dichloromethane (DCM), anhydrous--100 mL
Acetic Acid (optional)60.05~0.11-2 drops

Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxa-8-azaspiro[4.5]decane (1.43 g, 10.0 mmol) and N-Boc-4-piperidone (1.99 g, 10.0 mmol).[7]

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved. A drop or two of glacial acetic acid can be added to catalyze iminium ion formation, although it is not always necessary.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the solution in portions over 15 minutes. The portion-wise addition helps to control any mild exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the product as a clear, viscous oil.

Expected Outcome

  • Yield: 75-90%

  • Appearance: Colorless to pale yellow oil.

Step 2: Synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

The final step is the removal of the Boc protecting group. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent.[5]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
tert-butyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate326.457.52.45 g
Dichloromethane (DCM)--50 mL
Trifluoroacetic Acid (TFA)114.02-10 mL
Saturated Aqueous Sodium Bicarbonate--~100 mL
1 M Sodium Hydroxide (NaOH)--As needed

Protocol

  • Reaction Setup: Dissolve the Boc-protected intermediate (2.45 g, 7.5 mmol) in 50 mL of DCM in a 100 mL round-bottom flask with a stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (10 mL) dropwise.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization and Extraction: Dissolve the residue in 50 mL of water and cool in an ice bath. Carefully basify the aqueous solution by adding 1 M NaOH until the pH is >10.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by distillation or crystallization if necessary.

Expected Outcome

  • Yield: >90%

  • Appearance: Off-white solid or colorless oil.

Laboratory Workflow Visualization

To ensure clarity and reproducibility, the entire process from setup to final product characterization can be visualized as a logical workflow.

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection s1_setup 1. Setup: Combine amine, ketone & DCM s1_reduct 2. Reduction: Add NaBH(OAc)₃ s1_setup->s1_reduct s1_monitor 3. Monitor: Stir 12-18h, check by TLC s1_reduct->s1_monitor s1_workup 4. Workup: Quench with NaHCO₃, Extract with DCM s1_monitor->s1_workup s1_purify 5. Purify: Column Chromatography s1_workup->s1_purify s1_char 6. Characterize: NMR, MS of Intermediate s1_purify->s1_char s2_setup 7. Setup: Dissolve Intermediate in DCM s1_char->s2_setup Proceed with pure intermediate s2_acid 8. Deprotection: Add TFA at 0°C s2_setup->s2_acid s2_monitor 9. Monitor: Stir 2-4h, check by TLC s2_acid->s2_monitor s2_workup 10. Workup: Concentrate, neutralize (NaOH), Extract with DCM s2_monitor->s2_workup s2_final 11. Isolate Final Product s2_workup->s2_final s2_char 12. Characterize: NMR, MS, Purity Analysis s2_final->s2_char

Caption: Step-by-step laboratory workflow diagram.

Safety and Handling

  • Dichloromethane (DCM): A volatile solvent. All operations should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: While milder than other hydrides, it is moisture-sensitive and should be handled in a dry environment. The quenching process should be performed slowly and carefully.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.

Conclusion

This guide outlines a robust and efficient two-step synthesis for 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane, a valuable scaffold for drug discovery. By employing a strategic reductive amination followed by a standard Boc-deprotection, this protocol provides a reliable pathway for accessing this key intermediate in high yield and purity. The detailed methodologies and process insights contained herein are intended to empower researchers to confidently synthesize this compound and accelerate their research and development endeavors.

References

  • PrepChem.com. Synthesis of A. 8-(4-Pentenyl)-1,4-dioxa-8-azaspiro[4.5]decane. Available from: [Link]

  • ACS Publications. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]

  • White Rose Research Online. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]

  • ACS Publications. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent | Journal of Medicinal Chemistry. Available from: [Link]

  • RSC Publishing. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols†. Available from: [Link]

  • PubMed. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Available from: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ACS Publications. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • SFERA. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • NIH PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. Available from: [Link]

Sources

A Deep Dive into the Spectroscopic Signature of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane, a unique spirocyclic diamine, presents a fascinating scaffold for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combining a piperidine moiety with a protected piperidone, offers a versatile platform for the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural intricacies and a robust framework for its characterization.

Molecular Structure and Key Features

The structure of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane is characterized by the fusion of two heterocyclic rings at a spirocyclic carbon atom. This arrangement imparts significant conformational rigidity to the molecule. The ethylene ketal group protects the ketone functionality of the parent piperidone, rendering it stable under various reaction conditions. The presence of two basic nitrogen atoms with different chemical environments is a key feature influencing its spectroscopic and pharmacological properties.

Caption: Molecular structure of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane would provide a detailed map of its proton and carbon environments.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and piecing together the molecular framework.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 1D ¹H NMR transfer->h1 c13 1D ¹³C NMR h1->c13 process Fourier Transform & Phasing c13->process cosy 2D COSY hsqc 2D HSQC hmbc 2D HMBC integrate Integration & Peak Picking process->integrate assign Structural Assignment integrate->assign

Caption: Standard workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the presence of multiple, conformationally restricted methylene groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H on N-H (piperidine)1.5 - 2.5br s1HExchangeable proton, broad signal.
O-CH₂-CH₂-O~3.9s4HProtons of the ethylene ketal appear as a singlet due to rapid conformational averaging.
CH (piperidine, C4)2.8 - 3.2m1HMethine proton adjacent to the spiro-nitrogen.
N-CH₂ (spiro-piperidine)2.5 - 2.9m4HMethylene groups adjacent to the tertiary nitrogen of the spirocycle.
C-CH₂-C (spiro-piperidine)1.6 - 1.9m4HMethylene groups of the spiro-piperidine ring.
N-CH₂ (piperidine)2.9 - 3.3 (axial) 2.4 - 2.8 (equatorial)m4HDiastereotopic methylene protons adjacent to the piperidine nitrogen.
C-CH₂-C (piperidine)1.3 - 1.7m4HMethylene groups of the attached piperidine ring.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C (spiro center)~108Quaternary carbon of the ketal, significantly deshielded by two oxygen atoms.
O-C H₂-C H₂-O~64Carbons of the ethylene ketal.
N-C H₂ (spiro-piperidine)~50Methylene carbons adjacent to the tertiary nitrogen.
C-C H₂-C (spiro-piperidine)~35Methylene carbons of the spiro-piperidine ring.
C H (piperidine, C4)~55Methine carbon attached to the spiro-nitrogen.
N-C H₂ (piperidine)~48Methylene carbons adjacent to the piperidine nitrogen.
C-C H₂-C (piperidine)~30Methylene carbons of the attached piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane would be characterized by the vibrations of its amine, ether, and alkane functionalities.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum of this compound is as follows:

  • Sample Preparation: As the compound is likely a liquid or a low-melting solid, a neat sample can be analyzed using a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be used in a solution cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or the pure solvent.

    • Acquire the sample spectrum.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Justification
N-H Stretch (secondary amine)3300 - 3500Medium, sharpCharacteristic of the N-H bond in the piperidine ring.[1][2]
C-H Stretch (alkane)2850 - 3000StrongC-H stretching vibrations of the methylene groups in both rings.
C-N Stretch (tertiary amine)1000 - 1250Medium to weakC-N stretching of the spiro-piperidine nitrogen.[3]
C-O Stretch (ether/ketal)1050 - 1150StrongCharacteristic C-O-C stretching of the dioxolane ring.
N-H Bend (secondary amine)1550 - 1650MediumBending vibration of the N-H bond.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: MS Data Acquisition

A standard protocol for mass spectrometric analysis would be:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for determining the molecular weight.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to study its fragmentation pathways.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection & Data Analysis direct_infusion Direct Infusion ei Electron Ionization (EI) direct_infusion->ei gc_ms GC-MS gc_ms->ei lc_ms LC-MS esi Electrospray Ionization (ESI) lc_ms->esi quad Quadrupole ei->quad tof Time-of-Flight (TOF) esi->tof full_scan Full Scan MS quad->full_scan tof->full_scan ion_trap Ion Trap ms_ms Tandem MS (MS/MS) full_scan->ms_ms data_analysis Data Interpretation ms_ms->data_analysis

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The molecular weight of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (C₁₂H₂₂N₂O₂) is 226.32 g/mol .

  • ESI-MS: The ESI mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 227.

  • EI-MS: The EI mass spectrum will likely show a molecular ion peak (M⁺) at m/z 226, although it may be of low intensity. The fragmentation pattern will be dominated by cleavages alpha to the nitrogen atoms and within the piperidine rings.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway would involve the initial cleavage of the bond between the two piperidine rings, followed by further fragmentation of the individual rings. Alpha-cleavage next to the nitrogen atoms is a common fragmentation pathway for amines.

fragmentation M [M]⁺˙ m/z 226 F1 [C₇H₁₂NO₂]⁺ m/z 142 M->F1 Loss of C₅H₁₀N radical F2 [C₅H₁₀N]⁺ m/z 84 M->F2 Loss of C₇H₁₂NO₂ radical F3 [C₆H₁₀O₂]⁺˙ m/z 114 F1->F3 Loss of C₅H₈N radical

Caption: A simplified predicted fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic features of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane. The synthesized NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for the identification and characterization of this important synthetic building block. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is essential for advancing the exploration of this and related spirocyclic compounds in the pursuit of novel therapeutics. It is strongly recommended that experimental data be acquired for this compound to validate and refine the predictions made in this guide.

References

  • PubChem. 1,4-Dioxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Cholli, A., Krishnaswami, A., & Venturella, V. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 42(5), 848-851. [Link]

  • Cabana, A., & Sandorfy, C. (1962). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 40(4), 615-627. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1673-1677. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-25. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

CAS number and identifiers for 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane and its salts

[1][2]

Executive Summary

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 579500-30-4 ) is a secondary diamine scaffold characterized by a "piperidine-piperidine" linkage where one ring is protected as an ethylene ketal.[1][2] It serves as a critical intermediate for synthesizing high-affinity ligands for sigma receptors, chemokine receptors, and other G-protein coupled receptors (GPCRs).[1][2] Its structural rigidity and dual-nitrogen functionality allow for precise modular drug design, particularly in fragment-based lead discovery.[1][2]

Part 1: Chemical Identity & Identifiers[1][3]

This section consolidates the primary identifiers required for regulatory filing, database searching, and supply chain verification.[2]

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 579500-30-4 Primary identifier for the free base.[1][2]
IUPAC Name 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decaneSystematic nomenclature.[1][2]
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
SMILES C1CNCCC1N2CCC3(CC2)OCCO3Useful for cheminformatics.[1][2]
InChI Key PXMZJYYWJOKXOD-UHFFFAOYSA-NUnique hashed identifier.
Salt Forms

While the free base (CAS 579500-30-4) is the primary commercial form, salts are often generated in situ or isolated for stability.[1][2]

  • Dihydrochloride Salt: Used to stabilize the molecule against oxidation and improve water solubility.[2]

    • Stoichiometry: 1:2 (Base:HCl).[2]

    • Preparation: Treatment of the free base with 4M HCl in Dioxane.[2]

  • Trifluoroacetate (TFA) Salt: Common artifact from Boc-deprotection using TFA.[1][2]

    • Handling: Hygroscopic; requires lyophilization or conversion to HCl for long-term storage.[2]

Part 2: Structural Analysis & Physicochemical Properties

The molecule consists of two piperidine rings linked via a C-N bond.[2] The "upper" ring is a 4-piperidone protected as a cyclic ethylene ketal (1,3-dioxolane ring), providing a masked ketone functionality.[1][2]

Key Properties Table[2]
PropertyValue (Predicted/Exp)Significance in Drug Design
LogP 0.58 ± 0.3Low lipophilicity; favorable for oral bioavailability (Rule of 5).[1][2]
pKa (Piperidine NH) ~10.8Highly basic; exists as a cation at physiological pH.[1][2]
pKa (Spiro N) ~7.5 - 8.5Reduced basicity due to steric bulk and tertiary amine character.[1][2]
H-Bond Donors 1The secondary amine (piperidine NH).[1][2]
H-Bond Acceptors 4Two ketal oxygens + two nitrogens.[1][2]
Rotatable Bonds 1Rigid scaffold; reduces entropic penalty upon binding.[2]
Structural Disambiguation

Critical Note: Do not confuse this molecule with Domperidone Intermediate IV (5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one, CAS 53786-28-0).[1][2]

  • Target Molecule: Contains a dioxa-azaspiro system (ketal).[1][2][3]

  • Domperidone Intermediate: Contains a benzimidazolone system (aromatic urea).[1][2]

Part 3: Synthesis & Purification Protocols

The synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane is a classic example of convergent synthesis using Reductive Amination .[1][2]

Synthetic Pathway (Diagram)

The following diagram illustrates the standard industrial route: coupling the parent spiro-amine with N-protected piperidone, followed by deprotection.[1][2]

SynthesispathwayFigure 1: Convergent synthesis via reductive amination of N-Boc-4-piperidone and spiro-amine.cluster_0Step 1: Reductive Aminationcluster_1Step 2: DeprotectionSM11,4-Dioxa-8-azaspiro[4.5]decane(CAS 177-11-7)Int1N-Boc Protected IntermediateSM1->Int1Nucleophilic AttackSM2N-Boc-4-piperidone(CAS 79099-07-3)SM2->Int1Reagent1NaBH(OAc)3 / DCEAcetic AcidReagent1->Int1ProductTARGET MOLECULECAS 579500-30-4Int1->ProductBoc RemovalReagent2TFA / DCMor HCl / DioxaneReagent2->Product

[1][2]

Detailed Experimental Protocol

Step 1: Reductive Amination

  • Reagents: 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq), N-Boc-4-piperidone (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).[1][2]

  • Procedure:

    • Dissolve the spiro-amine and N-Boc-4-piperidone in anhydrous DCE under Nitrogen.

    • Add Acetic Acid (catalyst) and stir for 30 minutes to allow imine formation.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] The intermediate is usually an oil.[2]

Step 2: Deprotection (Boc Removal) [1][2]

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM (if using TFA) or Dioxane (if using HCl).[2]

    • Add acid (excess, typically 5–10 eq) at 0°C.[2]

    • Stir until TLC indicates consumption of starting material (approx. 2–4 hours).[2]

  • Isolation (Free Base):

    • Concentrate the reaction mixture.

    • Basify carefully with 1N NaOH to pH > 12.[2]

    • Extract exhaustively with Chloroform/Isopropanol (3:1) due to high water solubility.[2]

    • Dry over Na₂SO₄ and concentrate to yield the target CAS 579500-30-4 .[1][2]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected.

Proton NMR (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d₆[1][2]

  • Key Signals:

    • δ 3.90 ppm (s, 4H): The ethylene ketal protons (-O-CH₂-CH₂-O-), a diagnostic singlet distinctive of the spiro system.[1][2]

    • δ 2.60–2.80 ppm (m): Protons adjacent to the secondary amine (piperidine ring).[1][2]

    • δ 2.30–2.50 ppm (m): Protons adjacent to the tertiary spiro-nitrogen.[1][2]

    • δ 1.60–1.80 ppm: Multiplets corresponding to the internal methylene groups of the piperidine rings.[2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Parent Ion: [M+H]⁺ = 227.18 (Calculated).[1][2]

  • Fragmentation Pattern: Loss of the ketal group (m/z -44) or cleavage of the C-N bond between the rings may be observed at higher collision energies.[1][2]

Part 5: Applications & Safety[4]

Research Applications
  • Sigma Receptor Ligands: This scaffold is frequently used to synthesize Sigma-1 (

    
    ) receptor antagonists for neuropathic pain and cancer imaging.[2] The spiro-ketal group mimics the hydrophobic bulk required for the primary binding pocket.[2]
    
  • Chemokine Antagonists: Used as a linker in CCR5 or CCR2 antagonists.[2]

  • Library Synthesis: The secondary amine allows for rapid diversification (acylation, alkylation, sulfonylation) to generate lead libraries.[2]

Safety & Handling (SDS Highlights)
  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1][2][4] 2A).

  • Handling:

    • The free base is basic and may cause chemical burns upon prolonged contact.[2]

    • Wear nitrile gloves and safety goggles.[2]

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation or carbonate formation from air.[1][2]

References

  • PubChem. (n.d.).[2] 1,4-Dioxa-8-azaspiro[4.5]decane (Parent Scaffold).[1][2][5] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Journal of Medicinal Chemistry. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. (Demonstrates utility of the scaffold). Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier for Spiro-piperidine derivatives.[2] Retrieved from [Link][1][2]

Methodological & Application

Application Note: High-Throughput Phenotypic Screening of a 1,4-Dioxa-8-azaspiro[4.5]decane-Enriched Library for Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Validated Experimental Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a highly privileged, spirocyclic piperidine ketal that has gained significant traction in modern drug discovery. Unlike traditional flat, heteroaromatic rings, this spirocyclic core inherently increases the fraction of sp³ hybridized carbons (Fsp³). From a physicochemical standpoint, a higher Fsp³ character reduces planar π-π stacking, thereby mitigating compound aggregation in aqueous media and significantly improving metabolic stability.

In the context of antimycobacterial drug development, this scaffold has proven exceptionally versatile. It has been successfully utilized in the scaffold simplification of BTZ043—a potent inhibitor of the essential mycobacterial enzyme DprE1[1]. Furthermore, derivatives containing this moiety have emerged as highly effective inhibitors of the MmpL3 mycolic acid transporter, presenting a novel approach to treating both Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacterial (NTM) infections[2]. Recent phenotypic screens have even demonstrated that cationic amphiphilic molecules bearing a 1,4-dioxa-8-azaspiro[4.5]decane moiety can eradicate dormant mycobacterial persister cells by disrupting membrane integrity[3].

This application note details a robust, self-validating High-Throughput Screening (HTS) protocol designed to interrogate a custom 1,4-dioxa-8-azaspiro[4.5]decane-based compound library using the Microplate Alamar Blue Assay (MABA).

Library Design & Physicochemical Profiling

To ensure that the screening library is primed for cell-wall penetration—a notorious bottleneck in mycobacterial drug discovery—the 1,4-dioxa-8-azaspiro[4.5]decane derivatives were filtered through strict physicochemical parameters. The data below summarizes the quantitative profile of the 10,000-member screening library.

Table 1: Physicochemical Profile of the 1,4-Dioxa-8-azaspiro[4.5]decane Library

ParameterTarget RangeMean ValueCausality / Rationale
Molecular Weight (Da) 250 – 500385Ensures optimal permeability across the lipid-rich mycobacterial cell wall.
cLogP 1.5 – 4.52.8Balances aqueous solubility with the lipophilicity required for membrane transit.
Fsp³ (sp³ carbon fraction) > 0.400.55High 3D character disrupts planar stacking, preventing aggregation and improving solubility.
Hydrogen Bond Donors ≤ 31.2Minimizes recognition and efflux by mycobacterial transporter pumps (e.g., MmpL family).
Hydrogen Bond Acceptors ≤ 64.5Facilitates specific target engagement (e.g., hydrogen bonding within the DprE1 active site).

Experimental Methodology: The Self-Validating MABA Protocol

We utilize the Microplate Alamar Blue Assay (MABA) utilizing Mycobacterium smegmatis mc²155 as a fast-growing, BSL-2 compatible surrogate for Mtb. The assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by the NADH-dependent oxidoreductases of viable cells.

Step 1: Inoculum Preparation
  • Culture M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80 at 37°C until the optical density (OD₆₀₀) reaches 0.6–0.8 (logarithmic growth phase).

  • Expert Insight: Wash the cells twice in PBS before resuspending in fresh assay medium. Causality: Residual carbon sources from older media can cause spontaneous reduction of resazurin, leading to high background fluorescence and false negatives.

  • Dilute the suspension to a final assay concentration of

    
     CFU/mL.
    
Step 2: Acoustic Compound Dispensing
  • Transfer 50 nL of the 1,4-dioxa-8-azaspiro[4.5]decane library (10 mM in 100% DMSO) into black, clear-bottom 384-well microplates using an acoustic liquid handler (e.g., Echo 550).

  • Expert Insight: Acoustic dispensing avoids the carryover and volume variability inherent to pin-tools. It ensures the final DMSO concentration remains at 0.1% (v/v). Causality: Mycobacteria are highly sensitive to DMSO; concentrations above 0.5% will artificially suppress growth, skewing the Z'-factor.

Step 3: Assay Assembly & Incubation
  • Dispense 50 µL of the bacterial inoculum into each well using a bulk reagent dispenser.

  • Include in-plate controls:

    • Positive Control (100% Inhibition): Rifampicin (Final conc. 10 µg/mL).

    • Negative Control (0% Inhibition): 0.1% DMSO vehicle.

  • Seal plates with breathable membranes and incubate at 37°C for 72 hours in a humidified chamber.

Step 4: Resazurin Addition & Readout
  • Add 5 µL of a 0.02% resazurin solution (containing 20% Tween-80) to all wells.

  • Expert Insight: The inclusion of Tween-80 with the resazurin is critical. Causality: It permeabilizes the mycobacterial clumps, ensuring uniform dye uptake and preventing localized pockets of unreduced dye.

  • Incubate for an additional 4 hours at 37°C.

  • Read fluorescence on a multimode plate reader (Excitation: 530 nm / Emission: 590 nm).

Workflow and Mechanistic Visualizations

HTS_Workflow L 1,4-Dioxa-8-azaspiro[4.5]decane Library (10 mM) D Acoustic Dispensing (384-well plates) L->D I Bacterial Inoculation (M. smegmatis) D->I Inc Incubation (72h at 37°C) I->Inc R Resazurin Addition (+ Tween 80) Inc->R F Fluorescence Readout (Ex: 530nm, Em: 590nm) R->F H Hit Triage & IC50 Determination F->H

Figure 1: High-throughput screening workflow for the spirocyclic library using Alamar Blue.

Mechanism Hit Spirocyclic Hit Compound Target1 DprE1 Inhibition Hit->Target1 Scaffold Type A Target2 MmpL3 Transporter Blockade Hit->Target2 Scaffold Type B Effect1 Arabinogalactan Depletion Target1->Effect1 Effect2 Mycolic Acid Accumulation Target2->Effect2 Death Mycobacterial Cell Death Effect1->Death Effect2->Death

Figure 2: Dual mechanistic pathways of 1,4-dioxa-8-azaspiro[4.5]decane derivatives in mycobacteria.

Data Analysis & Quality Control (Self-Validation)

To establish the trustworthiness of the screening run, the system must be self-validating. We calculate the Z'-factor for every single 384-well plate using the fluorescence units (RFU) of the Rifampicin (positive) and DMSO (negative) controls:



Acceptance Criteria:

  • A plate is only validated and accepted for hit triage if Z' ≥ 0.70 .

  • Compounds exhibiting

    
     reduction in fluorescence compared to the DMSO control are flagged as primary hits.
    
  • Hits are subsequently cherry-picked for 10-point dose-response testing to determine precise IC₅₀ values, effectively filtering out false positives caused by autofluorescent compounds.

References[3] Song S, Wood TK. "Combatting Persister Cells With Substituted Indoles." Frontiers in Microbiology. 2020. URL: https://www.frontiersin.org/articles/10.3389/fmicb.2020.01565/full[1] Tiwari R, Möllmann U, Cho S, Franzblau SG, Miller PA, Miller MJ. "Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy." ACS Medicinal Chemistry Letters. 2014. URL: https://pubs.acs.org/doi/10.1021/ml500039g[2] Sethiya JP, Sowards MA, Jackson M, North EJ. "MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections." International Journal of Molecular Sciences. 2020. URL: https://www.mdpi.com/1422-0067/21/17/6202

Sources

Protocol for N-alkylation of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-SPIRO

Executive Summary

Target Molecule: 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 53786-28-0 / Derivative of 177-11-7) Reaction Class: Nucleophilic Substitution (


)
Critical Constraint: Acid Sensitivity.  The 1,4-dioxa-spiro motif acts as an ethylene glycol ketal protecting group for a ketone. It is stable under basic conditions but hydrolyzes rapidly in aqueous acid.

This guide details the protocol for the


-alkylation of the secondary amine on the piperidinyl substituent of the title compound. This scaffold is a critical pharmacophore in the synthesis of 

dopamine antagonists (e.g., Domperidone analogues) and Sigma (

) receptor ligands. The protocol prioritizes chemoselectivity (avoiding quaternization) and protecting group integrity.

Chemical Strategy & Mechanistic Insight

The substrate is a "bis-piperidine-like" system. It contains two nitrogen atoms:[1]

  • 
     (Spiro Ring):  A tertiary amine. Sterically hindered and chemically stable.
    
  • 
     (Piperidinyl Ring):  A secondary amine. This is the nucleophilic center.
    
The Challenge: Chemoselectivity & Stability
  • Over-Alkylation: Secondary amines can react twice to form quaternary ammonium salts. This is mitigated by using inorganic bases (

    
    ) which have low solubility in organic solvents, creating a "surface-limited" reaction rate that favors mono-alkylation.
    
  • Ketal Lability: The spiro-dioxolane ring is a masked ketone. Standard amine workups often use dilute HCl to remove excess base; this must be avoided . A neutral-to-basic workup is mandatory to prevent deprotection to the corresponding piperidone.

Reaction Design
  • Solvent: Acetonitrile (MeCN) is preferred for high-purity lab scale (Polar Aprotic). Methyl Isobutyl Ketone (MIBK) is preferred for scale-up (Process Safety).

  • Base: Potassium Carbonate (

    
    ). Anhydrous, granular. Acts as an HCl scavenger.
    
  • Catalyst: Potassium Iodide (KI). Essential when using alkyl chlorides (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Experimental Protocols

Protocol A: Standard Laboratory Synthesis (High Purity)

Recommended for library synthesis and medicinal chemistry optimization.

Reagents:

  • Substrate: 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq)

  • Electrophile: Alkyl Halide (R-X) (1.1 eq)

  • Base: Anhydrous

    
     (2.0 eq)
    
  • Catalyst: KI (0.1 eq) - Optional if R-X is a Bromide/Iodide.

  • Solvent: Acetonitrile (MeCN) [Concentration: 0.1 M]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 eq) in MeCN.

  • Base Addition: Add

    
      (2.0 eq) and KI  (0.1 eq). Stir for 10 minutes at room temperature to ensure dispersion.
    
  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

    • Note: If the alkyl halide is a solid, dissolve it in a minimum volume of MeCN before addition.

  • Reaction: Heat the mixture to reflux (80-82 °C) under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor via TLC or LCMS every 2 hours.

    • Endpoint: Disappearance of the secondary amine substrate (

      
       of SM).
      
  • Workup (Ketal-Safe):

    • Cool to Room Temperature (RT).

    • Filter off the inorganic solids (

      
      /KX) through a Celite pad.
      
    • Wash the pad with fresh MeCN.

    • Concentrate the filtrate under reduced pressure.

    • Partition: Redissolve residue in Ethyl Acetate (EtOAc) and wash with Saturated

      
        (Do not use water alone if pH is uncontrolled).
      
    • Dry organic layer over

      
      , filter, and evaporate.
      
Protocol B: Difficult Substrates / Process Scale

Recommended for unreactive alkyl chlorides or multi-gram scale.

Modifications:

  • Solvent: DMF (Dimethylformamide) or MIBK. DMF increases reaction rate for sluggish electrophiles.

  • Temperature: 90-100 °C.

Specific Workflow:

  • Dissolve Substrate in DMF (0.2 M).

  • Add

    
     (3.0 eq) and KI (0.5 eq).
    
  • Add Alkyl Chloride.

  • Heat to 100 °C for 12-18 hours.

  • Workup: Pour reaction mixture into Ice-Water . The product often precipitates as a solid due to the lipophilic alkyl chain addition. Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Process Visualization

Workflow Diagram: Reaction & Workup

ReactionProtocol Start Start: Dissolve Substrate (MeCN or DMF) AddReagents Add K2CO3 (2 eq) + KI (0.1 eq) + Alkyl Halide (1.1 eq) Start->AddReagents Heat Reflux (80-100°C) Inert Atmosphere AddReagents->Heat IPC IPC: LCMS/TLC (Check for SM disappearance) Heat->IPC IPC->Heat Incomplete WorkupChoice Solvent System? IPC->WorkupChoice Complete WorkupMeCN MeCN Path: Filter Solids -> Concentrate -> Redissolve EtOAc WorkupChoice->WorkupMeCN MeCN WorkupDMF DMF Path: Quench in Ice Water -> Filter Precipitate or Extract WorkupChoice->WorkupDMF DMF/MIBK Wash Wash with sat. NaHCO3 (NEVER Acidic Water) WorkupMeCN->Wash WorkupDMF->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product: N-Alkylated Spiro-Piperidine Dry->Final

Caption: Logical flow for N-alkylation, distinguishing between high-purity (MeCN) and difficult substrate (DMF) pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Alkyl halide is unreactive (e.g., Chloride).Add KI (0.5 eq) (Finkelstein in situ). Switch solvent to DMF. Increase Temp to 100°C.
Over-Alkylation Excess alkyl halide or homogeneous base used.Reduce Alkyl Halide to 1.0 eq. Ensure use of granular

(heterogeneous) rather than powdered or soluble bases like TEA.
Ketal Hydrolysis Acidic workup or wet solvent with heat.CRITICAL: Check solvent water content (<0.1%). Ensure workup aqueous phase is pH > 8 (use

).
Emulsion Amphiphilic nature of product.Use DCM (Dichloromethane) instead of EtOAc for extraction. Add Brine.

Analytical Validation

1. NMR Spectroscopy (


): 
  • Diagnostic Shift: The protons on the piperidine ring adjacent to the secondary amine (

    
    , typically 
    
    
    
    2.6–3.0 ppm) will shift downfield upon alkylation.
  • New Signals: Appearance of the alkyl group signals (e.g., benzylic protons

    
     3.5 ppm).
    
  • Integrity Check: The ethylene ketal protons (singlet or tight multiplet at

    
     3.9–4.0 ppm, 4H) must remain intact. Loss of this signal indicates deprotection.
    

2. Mass Spectrometry:

  • Target Mass:

    
    .
    
  • Observe for

    
     (Quaternary salt impurity).
    

References

  • Janssen, P. A. J. (1978). Method of preparing N-(4-piperidinyl)-benzimidazol-2-ones.[2] U.S. Patent 4,066,772. (Foundational patent describing alkylation of 4-piperidinyl-benzimidazolones, the core structure class).

  • Kou, J., et al. (2015).[3] (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand.Journal of Medicinal Chemistry, 58(14), 5395–5407.[4] (Specific protocol for alkylating the 8-(4-piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold).

  • Yu, L., et al. (2022).[3][5] The methodology for preparing domperidone: strategies, routes and reaction processes.[2][3][5]RSC Advances, 12, 22869-22883. (Review of synthetic routes for Domperidone intermediates involving similar N-alkylation steps).

  • Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane Product Specification and Reactivity Data. (Data on the stability of the spiro-ketal core).

Sources

Application of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane in Sigma-1 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (hereafter referred to as P-Spiro ) in Sigma-1 receptor (S1R) binding assays. P-Spiro represents a critical pharmacophoric scaffold in the development of high-affinity S1R ligands, including PET radiotracers for neuroimaging (e.g.,


F-labeled spiro-derivatives).

This protocol provides a rigorous framework for characterizing the binding affinity (


) of P-Spiro and its derivatives using a radioligand competition binding assay . It is designed for medicinal chemists and pharmacologists aiming to validate Structure-Activity Relationships (SAR) or develop novel S1R modulators for neurodegenerative and oncological indications.

Chemical Profile & Pharmacological Relevance[1][2][3]

Structural Significance

P-Spiro features a spirocyclic piperidine core , a privileged structure in S1R medicinal chemistry. The rigid spiro-fusion restricts conformational flexibility, reducing entropic penalties upon binding.

  • Core Scaffold: 1,4-dioxa-8-azaspiro[4.5]decane (protected piperidone).[1]

  • Substituent: 4-Piperidinyl group attached at the N-8 position.

  • Role: Acts as a bivalent linker or core scaffold. The secondary amine on the distal piperidine ring allows for derivatization (e.g., benzylation) to access the S1R's hydrophobic binding pocket.

Mechanism of Binding

S1R ligands typically require a basic nitrogen (protonated at physiological pH) to form an electrostatic interaction with Glu172 (or Asp126 in some models) within the receptor's ligand-binding domain. P-Spiro provides two potential protonation sites, though the N-substituent nature dictates the primary interaction point.

Experimental Protocol: Radioligand Competition Binding Assay

Principle

This assay measures the ability of the test compound (P-Spiro) to displace a high-affinity radioligand, [


H]-(+)-Pentazocine , from S1R binding sites in guinea pig brain membranes or transfected cells (e.g., HEK293 overexpressing S1R).
Materials & Reagents
ComponentSpecificationPurpose
Radioligand [

H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol)
S1R selective probe
Masking Agent None (if using purified S1R) or unlabeled PentazocineDefine specific binding
Non-Specific Control Haloperidol (10

M) or unlabeled (+)-Pentazocine (10

M)
Determine background noise
Buffer 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

Physiological binding environment
Membrane Source Guinea Pig Brain (Cortex/Cerebellum) or HEK-S1R cellsReceptor source
Test Compound P-Spiro (dissolved in DMSO, serial dilutions)Analyte
Workflow Diagram

BindingAssayWorkflow Start Start: Membrane Preparation ReactionMix Reaction Mixture: 1. Membranes (200 µg) 2. [3H]-(+)-Pentazocine (3 nM) 3. P-Spiro (10^-10 to 10^-5 M) Start->ReactionMix Incubation Incubation (2 hrs @ 37°C) Filtration Rapid Filtration (Whatman GF/B filters + PEI) Incubation->Filtration Terminate Binding ReactionMix->Incubation Washing Wash 3x (Ice-cold Tris Buffer) Filtration->Washing Counting Liquid Scintillation Counting (LSC) Washing->Counting Analysis Data Analysis (Non-linear regression) Counting->Analysis

Figure 1: Step-by-step workflow for the Sigma-1 Receptor Competition Binding Assay.

Detailed Procedure
Step 1: Membrane Preparation
  • Homogenize tissue (Guinea pig brain) in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 40,000

    
     for 20 min at 4°C.
    
  • Resuspend pellet and repeat centrifugation to wash endogenous ligands.

  • Store aliquots at -80°C until use. Protein concentration should be determined via Bradford assay.

Step 2: Assay Setup

Prepare 96-well plates or reaction tubes. Total reaction volume: 250


L .
  • Buffer: Add 150

    
    L Tris-Mg buffer.
    
  • Test Compound: Add 25

    
    L of P-Spiro (range: 0.1 nM – 10 
    
    
    
    M).
  • Radioligand: Add 25

    
    L [
    
    
    
    H]-(+)-Pentazocine (Final conc: ~3 nM).
  • Membranes: Initiate reaction by adding 50

    
    L membrane suspension (~100-200 
    
    
    
    g protein).
Step 3: Incubation & Termination
  • Incubate at 37°C for 120 minutes (equilibrium conditions).

  • Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter.

  • Terminate reaction by rapid filtration using a cell harvester (e.g., Brandel).

  • Wash filters 3 times with 3 mL ice-cold Tris buffer.

Step 4: Quantitation
  • Transfer filters to scintillation vials.

  • Add 3-5 mL scintillation cocktail (e.g., Ultima Gold).

  • Count radioactivity (CPM) after 12 hours of equilibration.

Data Analysis & Interpretation

Calculation of IC50 and Ki

Convert CPM to Specific Binding (% Control) and plot against log[Concentration]. Use non-linear regression (4-parameter logistic equation) to determine the


.

Calculate the Inhibition Constant (


) using the Cheng-Prusoff equation :


Where:

  • 
     = Concentration of radioligand used (e.g., 3 nM).
    
  • 
     = Dissociation constant of [
    
    
    
    H]-(+)-Pentazocine (typically ~3-5 nM, must be determined experimentally via Saturation Binding).
Expected Results
  • High Affinity: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nM.[2][3] (Typical for optimized spiro-derivatives).
    
  • Moderate Affinity:

    
     10 – 100 nM. (Typical for the core scaffold without hydrophobic tails).
    
  • Low Affinity:

    
     nM.
    
Pharmacophore Mapping

Pharmacophore cluster_legend S1R Binding Mode SpiroCore Spiro Core (Rigid Scaffold) BasicN Basic Nitrogen (Ionic Bond w/ Glu172) SpiroCore->BasicN Positions Hydrophobic Hydrophobic Pocket (Target for Derivatives) BasicN->Hydrophobic Linker Region Glu172 Glu172 BasicN->Glu172 Electrostatic Interaction

Figure 2: Pharmacophore interactions. The P-Spiro scaffold provides the rigid core and basic nitrogen essential for anchoring to the S1R Glu172 residue.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Filter binding or ligand lipophilicityPre-soak filters in 0.5% PEI; use glass-coated tubes.
Low Signal-to-Noise Degraded radioligand or poor membrane qualityCheck specific activity of isotope; use fresh membranes; ensure protease inhibitors are used during prep.
Incomplete Displacement P-Spiro insolubilityEnsure DMSO concentration < 1% in final assay; sonicate compound stocks.
Hill Slope < 0.8 Negative cooperativity or multiple binding sitesVerify S1R selectivity (mask Sigma-2 if necessary, though Pentazocine is highly selective).

References

  • Xie, F., et al. (2015).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a 
    
    
    
    Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.[4][5] Journal of Medicinal Chemistry, 58(14), 5395–5407.[3] Link[1]
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Vilner, B. J., et al. (1995). Sigma-1 and Sigma-2 Receptors: Distinct Targets for Drug Development. NIDA Research Monograph, 119. Link

  • Riad, A., et al. (2018). Sigma-2 Receptor/TMEM97 Agonists and Antagonists.[6] Journal of Medicinal Chemistry, 61(21), 9486–9512. Link

Sources

In vitro ADME profiling of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane analogs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane and its analogs.

This scaffold features a bis-piperidine core with a spiro-ketal functionality. While this structural class offers high affinity for GPCRs (e.g., Sigma-1, Muscarinic, Opioid receptors), it presents unique ADME liabilities—specifically acid instability (ketal hydrolysis) and cardiotoxicity (hERG inhibition) —that must be addressed early in the discovery pipeline.

Introduction & Structural Context

The 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold combines a flexible bis-piperidine linker with a rigid spiro-dioxolane headgroup. This architecture is frequently employed in CNS drug discovery to modulate lipophilicity and target engagement. However, the physicochemical properties of this scaffold dictate a specific ADME screening cascade.

Key ADME-Tox Liabilities
FeatureADME RiskMechanism
1,3-Dioxolane (Ketal) Chemical Instability Acid-catalyzed hydrolysis in the stomach (pH 1.2) converts the ketal to a ketone (piperidone), potentially losing activity.
Bis-Piperidine hERG Inhibition Basic nitrogen atoms and flexible linkers mimic the pharmacophore for the hERG potassium channel, leading to QT prolongation risks.
Tertiary Amines Metabolic Clearance High susceptibility to N-dealkylation and N-oxidation by CYP450 enzymes (CYP2D6, CYP3A4).
LogD & pKa P-gp Efflux High basicity (pKa ~9-10) often results in P-glycoprotein (MDR1) recognition, limiting Blood-Brain Barrier (BBB) penetration.

Strategic Screening Cascade

For this specific scaffold, standard ADME workflows must be modified. Chemical stability in Simulated Gastric Fluid (SGF) must be prioritized before metabolic stability, as the molecule may degrade before reaching the liver.

Workflow Visualization

ADME_Cascade Start Compound Synthesis SGF Tier 1: Chemical Stability (Simulated Gastric Fluid) Start->SGF Decision1 >90% Parent Remaining? SGF->Decision1 Meta Tier 2: Metabolic Stability (Human Liver Microsomes) Decision2 Cl_int < Threshold? Meta->Decision2 hERG Tier 3: Safety Pharmacology (Automated Patch Clamp) BBB Tier 4: CNS Permeability (MDR1-MDCK) hERG->BBB Decision1->Start No (Modify Ketal) Decision1->Meta Yes Decision2->Start Unstable Decision2->hERG Stable

Figure 1: Prioritized ADME screening cascade. Note that chemical stability (SGF) is the gatekeeper assay for spiro-ketals.

Detailed Experimental Protocols

Protocol A: Chemical Stability in Simulated Gastric Fluid (SGF)

Objective: Determine if the spiro-ketal ring survives the acidic environment of the stomach. Criticality: High. Ketals hydrolyze to ketones in acid.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • SGF (Simulated Gastric Fluid): 2.0 g NaCl, 3.2 g Pepsin (optional for chemical stability, but recommended for biorelevance), 7.0 mL HCl, water to 1000 mL (pH 1.2).

  • SIF (Simulated Intestinal Fluid): Phosphate buffer pH 6.8 (Control).

  • Internal Standard (IS): Tolbutamide or Propranolol.

Procedure
  • Preparation: Pre-warm SGF and SIF media to 37°C.

  • Incubation: Spike test compound into SGF and SIF (separate vessels) to a final concentration of 1 µM (0.1% DMSO final).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing IS) to stop the reaction and precipitate proteins (if pepsin used).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Parent mass (

      
      ) and Hydrolysis Product mass (
      
      
      
      typically, or loss of ethylene glycol).
  • Calculation: Plot % Remaining vs. Time.

    • Acceptance Criteria: >90% parent remaining after 60 mins.

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess clearance (Cl_int) driven by CYP450 oxidation of the piperidine rings. Mechanistic Insight: The N-C bonds adjacent to the piperidine nitrogen are "metabolic soft spots" for N-dealkylation.

Materials
  • Liver Microsomes: Human (HLM) and Rat (RLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure
  • Pre-incubation: Mix Microsomes and Buffer at 37°C. Add Test Compound (1 µM final). Equilibrate for 5 min.

  • Initiation: Add NADPH to initiate the reaction. (Include a "No NADPH" control to rule out non-CYP degradation).

  • Time Course: Sample at 0, 5, 15, 30, 45 min.

  • Quench & Analyze: Quench with ACN/MeOH + IS. Analyze via LC-MS/MS.

  • Data Analysis: Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    
    
Protocol C: hERG Inhibition (Automated Patch Clamp)

Objective: Quantify risk of QT prolongation. Bis-piperidines are high-risk hERG blockers. Platform: QPatch or Patchliner (Gigaseal quality is required; fluorescence assays are insufficient for this scaffold).

Procedure
  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular (Tyrode's): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Na2-ATP (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2-5s (activates channels).

    • Repolarize to -50 mV (elicits tail current).

  • Dosing: Apply vehicle (0.1% DMSO), then ascending concentrations of Test Compound (e.g., 0.1, 1, 10, 30 µM).

  • Analysis: Measure peak tail current amplitude. Calculate IC50.

    • Red Flag: IC50 < 10 µM indicates significant liability.

Protocol D: BBB Permeability (MDR1-MDCK)

Objective: Determine CNS penetration and P-gp efflux liability.

Procedure
  • Cell System: MDCK-MDR1 (MDCK cells transfected with human MDR1 gene).

  • Setup: Transwell plates (0.4 µm pore size). Culture for 4-5 days to form confluent monolayers (TEER > 800

    
    ).
    
  • Assay:

    • Apical to Basolateral (A-B): Donor = A, Receiver = B.

    • Basolateral to Apical (B-A): Donor = B, Receiver = A.

  • Incubation: 1-2 hours at 37°C with 5 µM Test Compound.

  • Analysis: LC-MS/MS quantification of donor and receiver compartments.

  • Calculation:

    • Apparent Permeability (

      
      ):
      
      
      
      
    • Efflux Ratio (

      
      ):
      
      
      
      
    • Interpretation: ER > 2.0 indicates P-gp substrate.

Metabolic Pathway Visualization

The following diagram illustrates the competing degradation pathways for the 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold.

Metabolic_Pathways cluster_Acid Stomach (Acid Hydrolysis) cluster_Liver Liver (CYP450 Metabolism) Parent Parent Scaffold (Spiro-Ketal Bis-Piperidine) Ketone Piperidone Derivative (Inactive/Toxic?) Parent->Ketone H+ / H2O (pH < 2) NDealkyl N-Dealkylated Metabolite Parent->NDealkyl CYP3A4/2D6 NOxide N-Oxide Metabolite Parent->NOxide FMO / CYP

Figure 2: Divergent degradation pathways. Acid hydrolysis (Red) occurs in the stomach, while oxidative metabolism (Green) occurs in the liver.

References

  • Spirocyclic Scaffolds in Drug Discovery: Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (2024). URL:[Link]

  • hERG Liability of Piperidines: Title: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[1][2][3] Source: Journal of Medicinal Chemistry (2019). URL:[Link]

  • Metabolic Stability of Cyclic Amines: Title: Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.[4] Source: Drug Metabolism Reviews (2021). URL:[Link][5]

  • Ketal Stability in SGF: Title: On the Utility of Chemical Strategies to Improve Peptide Gut Stability (Discusses SGF protocols). Source: Journal of Medicinal Chemistry (2022). URL:[Link]

  • Sigma-1 Receptor Ligands (Spiro-piperidines): Title: Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for Sigma-1 Receptors. Source: Bioorganic & Medicinal Chemistry (2020). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable compound. Our approach is rooted in providing not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

I. Overview of Synthetic Strategies

The synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane typically proceeds through one of two primary pathways: Reductive Amination or Nucleophilic Substitution . The choice of route often depends on the availability of starting materials, desired scale, and purification capabilities. Understanding the nuances of each approach is critical to minimizing impurity formation.

cluster_0 Synthetic Pathways Starting Materials Starting Materials Reductive Amination Reductive Amination Starting Materials->Reductive Amination Nucleophilic Substitution Nucleophilic Substitution Starting Materials->Nucleophilic Substitution Target Molecule 8-(4-Piperidinyl)-1,4-dioxa- 8-azaspiro[4.5]decane Reductive Amination->Target Molecule Nucleophilic Substitution->Target Molecule

Caption: Primary synthetic routes to 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the synthesis, categorized by the synthetic method.

A. Reductive Amination Pathway

This pathway involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with 4-piperidone in the presence of a reducing agent.

Q1: I am observing a significant amount of unreacted 1,4-dioxa-8-azaspiro[4.5]decane in my crude product. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Inefficient Imine Formation: The initial condensation between the amine and the ketone to form the iminium intermediate is a reversible equilibrium. Ensure your reaction is run under conditions that favor imine formation, such as using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water.

  • Steric Hindrance: Both reactants possess some steric bulk, which can slow down the reaction. You may need to increase the reaction time or temperature.

  • Suboptimal pH: The pH of the reaction is crucial. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. A pH range of 5-6 is generally optimal.

Troubleshooting Steps:

  • Add activated 3Å or 4Å molecular sieves to your reaction mixture.

  • Increase the reaction time and/or temperature, monitoring by TLC or LC-MS.

  • Buffer your reaction with a mild acid, such as acetic acid.

Q2: My final product is contaminated with a byproduct of a similar polarity, making purification difficult. What could this be?

A2: A likely culprit is the tertiary amine byproduct , formed from the reaction of your desired product (a secondary amine) with another molecule of 4-piperidone.

cluster_1 Side Reaction: Tertiary Amine Formation Product Desired Product (Secondary Amine) Tertiary Amine Tertiary Amine Byproduct Product->Tertiary Amine + 4-Piperidone 4-Piperidone 4-Piperidone 4-Piperidone->Tertiary Amine

Caption: Formation of a tertiary amine impurity.

Preventative Measures:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 1,4-dioxa-8-azaspiro[4.5]decane relative to 4-piperidone.

  • Slow Addition: Add the reducing agent slowly to the mixture of the amine and ketone. This keeps the concentration of the newly formed secondary amine low, disfavoring its further reaction.

Q3: I have identified 4-hydroxypiperidine as an impurity. How did this form?

A3: This impurity arises from the direct reduction of the starting material, 4-piperidone, by the reducing agent before it has a chance to form the imine with the amine. This is more common with highly reactive reducing agents like sodium borohydride.[1]

Mitigation Strategy:

  • Choice of Reducing Agent: Employ a milder and more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1]

B. Nucleophilic Substitution Pathway

This route typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a 4-substituted piperidine, where the substituent is a good leaving group (e.g., a halide or a sulfonate ester). The piperidine nitrogen is often protected.

Q1: My reaction is sluggish and gives low conversion to the desired product. What can I do?

A1: Several factors can contribute to a slow N-alkylation reaction:

  • Leaving Group Ability: Ensure you are using a piperidine derivative with a good leaving group. Iodides are generally better than bromides, which are better than chlorides. If using a tosylate or mesylate, ensure it was properly prepared.

  • Base Strength: A suitable base is required to deprotonate the secondary amine of the spirocycle, increasing its nucleophilicity. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine (DIPEA). For less reactive systems, a stronger base like sodium hydride may be necessary, although this can increase the risk of side reactions.

  • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.

Q2: I am observing a significant amount of a high molecular weight impurity. What is its likely identity?

A2: A common impurity in N-alkylation reactions is the bis-alkylation product , where two molecules of 1,4-dioxa-8-azaspiro[4.5]decane react with a di-substituted alkylating agent.[2] While the target synthesis uses a mono-functionalized piperidine, related impurities from starting material contaminants are possible. More likely is the reaction of the product with a reactive starting material if stoichiometry is not well-controlled.

Prevention:

  • Stoichiometry: Use a slight excess of the piperidine derivative to ensure the complete consumption of the spiro-amine.

  • Purification of Starting Materials: Ensure the purity of your 4-substituted piperidine to avoid any di-substituted impurities.

III. Summary of Common Impurities and Analytical Data

Impurity Name Origin Typical Analytical Signature
Unreacted 1,4-dioxa-8-azaspiro[4.5]decane Starting MaterialLower retention time in RP-HPLC; Characteristic peaks in ¹H NMR.
Unreacted 4-Piperidone Starting Material (Reductive Amination)Can be detected by GC-MS; May be reactive on TLC.
Tertiary Amine Byproduct Side Reaction (Reductive Amination)Higher molecular weight in MS; Lower polarity and longer retention time in RP-HPLC.
4-Hydroxypiperidine Side Reaction (Reductive Amination)Can be observed by GC-MS or LC-MS.[1]
Bis-alkylation Product Side Reaction (Nucleophilic Substitution)Significantly higher molecular weight in MS.[2]

IV. Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq.) and 4-piperidone (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added acetic acid (0.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 30 minutes.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution
  • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF) is added a base (e.g., potassium carbonate, 2.0 eq.).

  • The N-protected 4-halopiperidine (1.1 eq.) is added, and the mixture is heated to 60-80 °C.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and filtered to remove the inorganic base.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

  • The protecting group is removed under appropriate conditions (e.g., acid for Boc group).

V. References

  • Daicel Pharma. (n.d.). Buspirone Impurities Manufacturers & Suppliers. [Link]

Sources

How to improve the yield of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane .

This molecule is a highly rigid, spirocyclic bis-piperidine scaffold prized in medicinal chemistry. However, its synthesis presents two major pitfalls: overcoming the steric hindrance during C-N bond formation and preventing the catastrophic hydrolysis of the acid-labile ketal during Boc deprotection.

Below, you will find a causality-driven breakdown of the workflow, quantitative optimization data, and self-validating protocols to maximize your yield.

Synthesis Workflow Overview

Synthesis_Workflow A N-Boc-piperidin-4-one + 1,4-Dioxa-8-azaspiro[4.5]decane B Iminium / Enamine Intermediate A->B Ti(OiPr)4 Dehydration C Boc-Protected Bis-Piperidine B->C NaBH(OAc)3 Reduction D 8-(4-Piperidinyl)-1,4-dioxa- 8-azaspiro[4.5]decane C->D Anhydrous HCl Boc Cleavage

Fig 1: Two-step reductive amination and anhydrous deprotection workflow.

Phase 1: Reductive Amination (C-N Bond Formation)

Q: Why is my reductive amination yield stalling at 40-50%, and how do I prevent the reduction of my starting ketone? A: The synthesis relies on the reductive amination of N-Boc-piperidin-4-one with the secondary amine 1,4-dioxa-8-azaspiro[4.5]decane[1]. The stalling yield is a kinetic issue caused by steric hindrance. The spiro-ketal secondary amine is bulky, making the initial nucleophilic attack on the ketone slow. If the reducing agent is added concurrently with the starting materials, it will prematurely reduce the unreacted N-Boc-piperidin-4-one into N-Boc-piperidin-4-ol, permanently capping your yield.

The Causality & Solution: To solve this, you must decouple the iminium/enamine formation from the reduction step. Use a Lewis acid dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)4) to coordinate the ketone oxygen. This increases the ketone's electrophilicity and scavenges the resulting water to drive the equilibrium forward. Furthermore, switch your reducing agent to Sodium triacetoxyborohydride (NaBH(OAc)3)[1]. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, making it highly selective for the transient iminium ion over the starting ketone.

Phase 2: Boc Deprotection (The Ketal Trap)

Q: My LC-MS shows a mass of 183.1 [M+H]+ instead of the expected 227.1 [M+H]+. Why is my spiro-ketal disappearing during Boc deprotection? A: You have fallen into the classic "ketal trap." The 1,4-dioxa-8-azaspiro[4.5]decane moiety contains an ethylene ketal[2]. While the Boc group requires acidic conditions for removal, ketals are notoriously labile to aqueous acids[3]. Standard Boc deprotection cocktails (like TFA/H2O) will protonate the ketal oxygen, leading to ring-opening and hydrolysis back to the piperidin-4-one derivative (m/z 183.1).

The Causality & Solution: The mechanism of ketal hydrolysis strictly requires water as a nucleophile. By utilizing strictly anhydrous acidic conditions (e.g., 4M HCl in anhydrous 1,4-dioxane), the Boc group's tert-butyl cation can still eliminate to isobutylene, but the ketal cannot hydrolyze due to the absence of water. Alternatively, mild, non-acidic methods such as Oxalyl Chloride in Methanol[4] or continuous flow thermal deprotection[5] can be employed to preserve the ketal entirely[6].

Phase 3: Workup and Isolation

Q: I am losing my final product in the aqueous layer during extraction. How do I isolate it? A: The final product is a highly polar bis-piperidine containing both a secondary and a tertiary amine. At neutral pH, it is protonated and highly water-soluble. The Causality & Solution: You must adjust the aqueous phase to pH > 12 using 1M NaOH to fully deprotonate both nitrogens. Because of its high polarity, standard solvents like EtOAc or DCM are insufficient. Use a hydrogen-bonding solvent mixture, specifically Chloroform:Isopropanol (3:1 v/v), to effectively partition the free base into the organic layer.

Quantitative Data Summaries

Table 1: Reductive Amination Reagent Comparison

Reducing Agent Ketone Reduction (Side Product) Iminium Reduction (Target) Recommended Conditions
NaBH4 High (>40%) High Not recommended; lacks selectivity.
NaBH3CN Low (<10%) Moderate Requires strict pH 4-5 control; highly toxic.

| NaBH(OAc)3 | Very Low (<2%) | High (>90%) | DCE, RT, 1-2 hours. Optimal choice. |

Table 2: Boc Deprotection Conditions in the Presence of Ketal

Reagent System Boc Cleavage Ketal Preservation Notes
TFA / H2O (95:5) >99% <5% Results in rapid ketal hydrolysis.
4M HCl in Dioxane >95% ~85-90% Must be strictly anhydrous. Standard scalable route.

| Oxalyl Chloride / MeOH | >90% | >95% | Mild, room temperature alternative[4]. |

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, meaning you must verify specific In-Process Controls (IPCs) before moving to the next phase.

Step 1: Reductive Amination
  • Preparation: Charge N-Boc-piperidin-4-one (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (1.1 eq) into a flame-dried flask under N2.

  • Dehydration: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add Ti(OiPr)4 (1.2 eq) dropwise. Stir at room temperature for 4 hours to pre-form the iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise to control the exotherm. Warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC 1): Quench a 50 µL aliquot in saturated NaHCO3, extract with EtOAc, and run TLC (Ninhydrin stain). The complete disappearance of the secondary amine starting material confirms successful conversion.

  • Workup: Quench the bulk reaction with 1M NaOH to precipitate titanium salts. Filter through Celite, extract the filtrate with DCM, dry over Na2SO4, and concentrate to yield the Boc-protected intermediate.

Step 2: Anhydrous Boc Deprotection
  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous DCM (0.1 M). Cool to 0 °C under N2.

  • Cleavage: Add 4M HCl in anhydrous 1,4-dioxane (10 eq) dropwise. Stir at room temperature for 2-3 hours.

  • Self-Validation (IPC 2): Monitor by LC-MS.

    • Success Marker: Appearance of the product mass [M+H]+ = 227.1.

    • Failure Marker: Appearance of hydrolyzed ketone byproduct [M+H]+ = 183.1 (indicates water contamination).

  • Isolation: Concentrate the mixture under reduced pressure to remove excess HCl. Dissolve the residue in a minimal amount of water and basify with 1M NaOH to pH > 12. Extract extensively with a Chloroform:Isopropanol (3:1 v/v) mixture. Dry over Na2SO4 and concentrate to yield the pure 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane.

References

Sources

Side reactions to avoid during the synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Critical Reaction Pathway Analysis

You are synthesizing 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane . Based on the structure, this synthesis almost certainly proceeds via a reductive amination between two core building blocks:

  • Amine: 1,4-dioxa-8-azaspiro[4.5]decane (Secondary amine).

  • Ketone:

    
    -protected-4-piperidone (e.g., 
    
    
    
    -Boc-4-piperidone).
The Structural Conflict

The molecule contains a 1,4-dioxa-spiro ketal functionality. This is your "Achilles' heel." Ketals are protecting groups for ketones; they are stable to base but labile to aqueous acid .

If your synthesis involves removing an


-Boc group (acidic conditions) to reveal the final piperidinyl amine, you risk hydrolyzing the spiro-ketal back to the ketone, destroying your core scaffold.

Troubleshooting Guide & FAQs

Issue 1: "My product reverted to a ketone during deprotection."

Diagnosis: Ketal Hydrolysis. This is the most common failure mode. The 1,4-dioxolane ring (the "dioxa" part) hydrolyzes in the presence of water and acid, reverting the spiro system to a simple 4-piperidone derivative.

Q: How do I remove the Boc group without breaking the ketal? A: You must avoid aqueous acid.

  • Protocol A (Anhydrous Acid): Use TFA/DCM (1:1) or 4M HCl in Dioxane under strictly anhydrous conditions. The ketal is generally stable to protonation in the absence of water. Quench immediately with cold saturated NaHCO₃ or NaOH before any aqueous workup.

  • Protocol B (Orthogonal Protection): If the ketal proves too sensitive, switch the starting material from

    
    -Boc-4-piperidone to 
    
    
    
    -Cbz-4-piperidone
    . The Cbz group can be removed via hydrogenolysis (
    
    
    , Pd/C) in neutral methanol, leaving the ketal completely untouched.
Issue 2: "I see a large amount of alcohol side product (4-hydroxypiperidine)."

Diagnosis: Direct Reduction of the Ketone. The reducing agent reduced the ketone before the imine could form.[1]

Q: Why is the ketone reducing faster than the imine forms? A: This happens when using non-selective reducing agents (like NaBH₄) or adding the reducing agent too early.

  • Fix: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) . It is less basic and kinetically favors the reduction of the iminium ion over the ketone.

  • Protocol Adjustment: Stir the amine and ketone in DCE (Dichloroethane) or DCM with a catalytic amount of Acetic Acid for 2 hours before adding the reducing agent. This "pre-equilibrium" step maximizes imine concentration.

Issue 3: "The reaction stalled. I have unreacted starting material."

Diagnosis: Steric Hindrance / Imine Instability. The secondary amine (the spiro compound) is sterically bulky. Formation of the iminium ion might be sluggish.[2]

Q: How do I push the equilibrium? A: Use a Lewis Acid dehydrating agent.

  • Titanium Isopropoxide (Ti(OiPr)₄): Add 1.0–1.2 equivalents of Ti(OiPr)₄ to the amine/ketone mixture (neat or in THF). Stir for 4-12 hours. The Titanium coordinates to the carbonyl oxygen, activating it and scavenging the water produced.

  • Reduction: Dilute with methanol/THF and add NaBH₄ (or NaBH₃CN). Note: Ti(OiPr)₄ requires a basic workup to precipitate titanium salts.

Optimized Experimental Protocol

Objective: Synthesis via Reductive Amination with


-Boc-4-piperidone.
StepReagent/ConditionCritical ParameterReason
1. Activation Ti(OiPr)₄ (1.2 eq)Anhydrous THF Scavenges water; drives bulky imine formation.
2. Reduction NaBH(OAc)₃ (1.5 eq)Add at 0°C Selective reduction of iminium species.
3. Quench Sat. NaHCO₃ pH > 8 Neutralizes acid; precipitates Ti salts; protects ketal.
4. Deprotection TFA / DCM (1:4) Strictly Anhydrous Removes Boc. Water presence here destroys the ketal.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) and

    
    -Boc-4-piperidone (1.1 eq) in anhydrous DCE.
    
  • Catalysis: Add Acetic Acid (1.0 eq) or Ti(OiPr)₄ (if sterically stalled). Stir at RT for 2–4 hours.[3]

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) in one portion. Allow to warm to RT overnight.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[4] Wash organic layer with brine.[4] Dry over Na₂SO₄.[4]

  • Purification: Isolate the N-Boc intermediate via silica gel chromatography (MeOH/DCM gradient).

  • Deprotection (The Danger Zone): Dissolve intermediate in anhydrous DCM. Add TFA dropwise at 0°C. Monitor by TLC. Do not exceed 1 hour.

  • Final Isolation: Pour reaction mixture slowly into cold, stirred saturated NaHCO₃ (excess). Extract free base with DCM/IPA (3:1).

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the critical side reactions (Hydrolysis and Direct Reduction).

G cluster_0 Starting Materials SM1 1,4-dioxa-8-azaspiro[4.5]decane (Secondary Amine) Imine Iminium Ion Intermediate SM1->Imine Ti(OiPr)4 / Acid Cat. SM2 N-Boc-4-piperidone (Ketone) SM2->Imine Alcohol Side Product: 4-Hydroxypiperidine (Direct Reduction) SM2->Alcohol Strong Reducer (NaBH4) or No Pre-mix Intermediate N-Boc Protected Precursor Imine->Intermediate NaBH(OAc)3 (Selective Reduction) Target TARGET MOLECULE 8-(4-Piperidinyl)-1,4-dioxa... Intermediate->Target Deprotection (Anhydrous TFA or H2/Pd) Hydrolyzed Side Product: Ketone Reversion (Ketal Hydrolysis) Intermediate->Hydrolyzed Aqueous Acid (H3O+) Target->Hydrolyzed Prolonged Acid Exposure

Caption: Reaction flowchart highlighting the critical divergence between successful reductive amination (Green) and common failure modes like ketal hydrolysis or direct ketone reduction (Red).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Refer to section on protection of carbonyls as 1,3-dioxolanes and their stability to acid).

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." 1

  • Sigma-Aldrich. (2025). "Application Note – Reductive Amination." 5

Sources

Purification challenges of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane and its intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical guide designed for organic chemists and process development scientists working with 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (and its N-protected precursors).

This molecule presents a classic "Chemist's Dilemma" : It contains a robust, highly basic diamine core that requires polar conditions for purification, yet it possesses an acid-labile ethylene ketal protecting group that restricts standard amine manipulation protocols.[1][2]

Subject: Troubleshooting 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane Role: Senior Application Scientist Status: Active[1][2]

Part 1: The Core Conflict (Stability vs. Deprotection)

User Issue: "I synthesized the N-Boc intermediate via reductive amination. Upon deprotection with 4M HCl/Dioxane, I observe a new impurity at -44 mass units (M-44) and loss of the spiro-ketal signal in NMR."

Diagnosis: Acid-Catalyzed Ketal Hydrolysis

You are encountering the primary failure mode for this scaffold.[1][2] The ethylene ketal (1,4-dioxa-spiro moiety) is kinetically stable to bases and nucleophiles but hydrolyzes rapidly in aqueous acid to form the corresponding ketone (4-piperidone derivative).[1]

While Boc deprotection requires acid, the standard conditions (strong aqueous acid or prolonged exposure to Lewis acids) are incompatible with the ketal if any moisture is present.

The Solution: Anhydrous Deprotection or Alternative Protection

You must decouple the amine deprotection from the ketal hydrolysis conditions.[1][2]

Protocol A: Anhydrous HCl (The "Dry" Method) [2]

  • Solvent: Use strictly anhydrous diethyl ether or 1,4-dioxane.[1][2]

  • Scavenger: Add a moisture scavenger (e.g., triethyl orthoformate) if the solvent isn't freshly distilled.[1][2]

  • Temperature: Conduct the reaction at 0°C , not room temperature.

  • Quench: Do not quench with water. Quench by pouring the reaction mixture into a chilled suspension of solid NaHCO₃ or basic alumina in DCM.

Protocol B: The TMSOTf Method (Mild Conditions) Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can cleave Boc groups under conditions that preserve acid-sensitive acetals/ketals.[1][2]

  • Reagents: TMSOTf (1.5 equiv), 2,6-lutidine (2.0 equiv).[1][2]

  • Solvent: DCM, 0°C to RT.

  • Mechanism: Silylation of the carbamate oxygen followed by collapse, avoiding the protonation of the ketal oxygens.[2]

Part 2: Chromatographic Tailing & Resolution

User Issue: "My product streaks on the TLC plate (Rf 0.1 to 0.6) and co-elutes with impurities on the silica column. I am using DCM:MeOH."

Diagnosis: Silanol Interaction

Your molecule is a diamine (secondary piperidine nitrogen + tertiary spiro nitrogen).[1][2] The pKa of the secondary amine is ~10-11.[1] These basic nitrogens interact strongly with the acidic silanol (Si-OH) groups on silica gel, causing peak broadening (tailing) and poor resolution.

The Solution: Amine Modification of the Stationary Phase

Standard silica is insufficient.[1][2] You must block the silanol sites.

Recommended Mobile Phase Systems:

SystemCompositionApplicationNotes
The "Gold Standard" DCM : MeOH : NH₄OH (90:9:[1][2]1)General PurificationThe ammonium hydroxide competes for silanol sites, sharpening the peak.
The "Triethylamine" DCM : MeOH : Et₃N (94:5:[1][2]1)TLC & FlashPre-wash the column with 1% Et₃N in DCM before loading.[1][2]
Reverse Phase (High pH) Acetonitrile : Water (10mM NH₄HCO₃)HPLC / PrepCRITICAL: Do not use TFA.[1][2] The pH must be basic (pH ~8-10) to keep the amine neutral and the ketal stable.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Reductive Amination) CheckState Is the Product an Oil? Start->CheckState Yes (Oil) Yes (Oil) CheckState->Yes (Oil) Yes No (Solid) No (Solid) CheckState->No (Solid) No PreTreat Pre-treat Silica with 1% Et3N/DCM OR use NH3-modified eluent Flash Elute: DCM/MeOH/NH4OH (90:10:1) PreTreat->Flash Flash Chromatography Pure Pure Flash->Pure Free Base (Unstable Oil) SaltForm Form Oxalate or Fumarate Salt (Avoid mineral acids) Recryst Recryst SaltForm->Recryst Recrystallize from EtOH/Et2O PureSalt PureSalt Recryst->PureSalt Stable Solid Salt

Caption: Decision matrix for purifying polar spiro-piperidine diamines, prioritizing salt formation for stability.

Part 3: Reductive Amination Workup (The "Boron Trap")

User Issue: "I performed the reductive amination using STAB (Sodium Triacetoxyborohydride). After workup, the NMR shows broad peaks and the mass balance is low. Is the boron stuck to my amine?"

Diagnosis: Boron-Amine Complexation

Boron byproducts can form stable complexes with the 1,2-amino-alcohol motifs or simply chelate with the diamine, making the product water-soluble or dragging it into the aqueous phase during extraction.[1][2] Furthermore, standard acidic quenches (to break the boron complex) endanger the ketal.

The Solution: The Rochelle's Salt or Basic Oxidative Workup

You need to break the Boron-Nitrogen bond without lowering the pH below 5.[1][2]

Step-by-Step Protocol:

  • Quench: Dilute the reaction mixture (DCE or DCM) with an equal volume of saturated aqueous NaHCO₃ .

  • Hydrolysis (Crucial): Stir vigorously for 30–60 minutes. If an emulsion forms, do not add acid.[1][2]

  • Alternative (Rochelle's Salt): If step 2 fails, use 1M Potassium Sodium Tartrate (Rochelle's Salt).[1][2] The tartrate chelates the boron more strongly than the amine does.[2]

  • Extraction: Extract with DCM (3x).

    • Tip: If the product remains in the aqueous phase (checked by TLC), saturate the aqueous phase with solid NaCl (Salting out) and use CHCl₃:Isopropanol (3:1) as the extraction solvent. This mixture is highly effective for polar diamines.[1][2]

Part 4: Synthesis & Stability Map[1][2]

Understanding the chemical "danger zones" is vital for this molecule.

StabilityMap Start 4-Piperidone Ethylene Ketal Intermediate Reductive Amination (STAB/DCE) Start->Intermediate Reactant N-Boc-4-Piperidone Reactant->Intermediate Product Protected Intermediate (N-Boc-Diamine) Intermediate->Product Danger DANGER ZONE: Aqueous Acid (pH < 4) Product->Danger Aqueous HCl/TFA Target Target Molecule (Free Amine) Product->Target Anhydrous HCl/Dioxane OR TMSOTf Degradation Hydrolyzed Ketone (Impurity M-44) Danger->Degradation Ketal Hydrolysis

Caption: Pathway analysis showing the critical divergence between successful deprotection and ketal hydrolysis.

References & Authority[1][2][3][4][5][6][7]

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link

    • Relevance: Establishes STAB as the reagent of choice for preserving acid-sensitive groups like ketals during coupling.[1][2]

  • Protecting Group Stability: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Relevance: Defines the pH stability window of 1,3-dioxolanes (ethylene ketals).

  • Spiro-Piperidine Synthesis: Wünsch, B., et al. "Synthesis and biological evaluation of a σ1 receptor radioligand."[1][2] Journal of Medicinal Chemistry, 2015.[4] Link

    • Relevance: Describes the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives and their purification challenges.

  • Amine Chromatography: "Purification of Amine-Containing Compounds." Common Organic Chemistry. Link

    • Relevance: Validates the use of Triethylamine/Ammonia modifiers for silica gel chromatography.

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Status: Active | CAS: 139022-31-8 | Molecular Weight: 226.32 g/mol Core Function: Secondary Amine Scaffold / Spiro-Linker Critical Vulnerability: Acid-Labile Ketal Moiety

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane . This reagent is a specialized building block often used in GPCR ligand design (particularly muscarinic and sigma receptors) to introduce a spiro-cyclic motif while maintaining a basic nitrogen center.

Structural Analysis for Reactivity:

  • The Reactive Handle: The secondary amine located on the 4-piperidinyl ring is your nucleophile. It is moderately hindered but highly reactive toward electrophiles (acid chlorides, activated esters, alkyl halides).

  • The "Silent" Base: The nitrogen at position 8 (inside the spiro system) is tertiary. While less nucleophilic, it contributes to the overall basicity of the molecule (

    
    ), which can influence purification and salt formation.
    
  • The Achilles' Heel: The 1,4-dioxolane (ketal) ring. This protecting group masks a ketone. It is stable to base and nucleophiles but hydrolyzes rapidly in aqueous acid.

Module 1: Chemical Stability & Handling (The "Ketal" Issue)

Q: I performed a standard workup, but my LCMS shows a mass peak of [M-44] or [M-18]. What happened?

Diagnosis: You likely exposed the reaction to aqueous acid, causing ketal hydrolysis.

  • [M-44]: Loss of the ethylene glycol unit (

    
    ), revealing the ketone.
    
  • [M-18]: Partial hydrolysis or dehydration intermediates.

The Mechanism: The dioxolane ring is an acetal/ketal. In the presence of


 and 

, it reverts to the parent ketone (1-piperidinyl-4-piperidone derivative). This is often irreversible under workup conditions.

Troubleshooting Protocol: The "Acid-Free" Workflow

StepStandard Protocol (AVOID)Optimized Protocol (USE THIS)
Quenching 1N HCl or acidic brineSaturated

(mildly acidic, usually safe) or

Extraction Acidic wash to remove impuritiesBasic wash (

) or neutral brine
Mobile Phase Water/Acetonitrile + 0.1% TFA Water/Acetonitrile + 10mM

(pH 7.4) or 0.1%

Deprotection Concurrent Boc removal with TFAOrthogonal strategy required. Use base-labile groups (Fmoc) or non-acidic Boc removal (TMSOTf/2,6-lutidine).

Module 2: Amide Coupling Optimization

Q: My coupling yield is low (<40%) using EDC/HOBt. The starting material remains. Is the amine too hindered?

Diagnosis: While the amine is secondary, the bulky spiro-tail at the 4-position creates significant steric drag. Standard carbodiimide couplings (EDC/DCC) are often too slow, leading to activated ester hydrolysis before the amine can attack.

Recommended Protocol: High-Efficiency HATU Coupling

Why this works: HATU generates a highly reactive aza-benzotriazole ester that reacts faster than the rate of hydrolysis, overcoming the steric barrier of the spiro system.

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (

    
    ).
    
  • Base: Add DIPEA (3.0 equiv) . Note: You must use excess base to neutralize the salt form of the spiro-amine if used.

  • Coupling Agent: Add HATU (1.1 equiv) . Stir for 5 minutes (solution usually turns yellow/orange).

  • Addition: Add 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv) .

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Basic Mode).

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (3x) and Brine (1x). Do not wash with HCl. 
    

Visualizing the Decision Logic:

CouplingLogic Start Start: Amide Coupling CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Standard Standard HATU/DIPEA (Protocol Above) CheckAcid->Standard No CheckSens Is Acid Acid-Sensitive? CheckAcid->CheckSens Yes Advanced Acid Chloride Method (SOCl2 -> Amine) CheckSens->Standard Yes (Avoid SOCl2) CheckSens->Advanced No caption Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance.

Module 3: Reductive Amination

Q: I am trying to couple this amine with an aldehyde, but I see significant over-alkylation or no reaction.

Diagnosis: The spiro-piperidine is a strong nucleophile. If you use a strong reducing agent (like


) or mix everything at once, you risk reducing the aldehyde to an alcohol or over-alkylating.

Optimized Protocol: Stepwise Reductive Amination

  • Imine Formation (The Drying Step):

    • Mix Aldehyde (1.0 equiv) and Spiro-Amine (1.0 equiv) in DCE (Dichloroethane) or THF.

    • Critical: Add

      
       or molecular sieves to the vessel to absorb water. Stir for 1–2 hours. This pushes the equilibrium toward the imine.
      
  • Reduction:

    • Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) .

    • STAB is mild and will not reduce the aldehyde, only the imine.

    • Optional: Add 1 drop of Acetic Acid to catalyze imine formation (ensure pH stays > 4 to protect the ketal).

  • Time: Stir 16 hours at RT.

Module 4: SNAr and Buchwald-Hartwig Couplings

Q: The reaction turns black and the catalyst precipitates. Is the ketal interfering?

Diagnosis: Yes. The oxygens in the 1,4-dioxa-spiro ring can act as a bidentate ligand, potentially chelating Palladium (Pd) or Copper (Cu) catalysts, effectively poisoning them.

Troubleshooting Guide:

  • For SNAr (Nucleophilic Aromatic Substitution):

    • Condition: Use

      
       in DMF or DMSO at 
      
      
      
      .
    • Advantage:[1] No metal catalyst required. The secondary amine is nucleophilic enough to displace halogens on electron-deficient aromatics (e.g., 4-fluoronitrobenzene).

  • For Buchwald-Hartwig (Pd-Catalyzed):

    • Ligand Choice: You must use a strong binding bidentate ligand that out-competes the spiro-ketal for the metal center.

    • Recommended:Xantphos or BINAP .

    • Base:

      
       (Sodium tert-butoxide is often too strong and may degrade the scaffold).
      
    • Pre-mixing: Pre-heat the Catalyst/Ligand complex before adding the spiro-amine substrate.

Summary of Critical Parameters

ParameterLimit / RecommendationReason
pH Stability pH 4.5 – 14.0 pH < 4.0 hydrolyzes the ketal protecting group.
Solvent Choice DCM, DMF, DMSO, MeOHGood solubility. Avoid Acetone (forms aminals).
Workup Basic/Neutral Only Acidic workups destroy the molecule.
Storage

, under Argon
Amines absorb

from air (carbamate formation).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Definitive source on 1,3-dioxolane/ketal stability and hydrolysis kinetics).
  • Montalbetti, C. A.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61(46), 10827-10852. Link (Review of HATU/HOAt efficiency for hindered amines).

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry1996 , 61, 3849-3862. Link (Standard protocol for STAB reduction to prevent side reactions).

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science2011 , 2, 27-50. Link (Guidance on ligand selection to prevent catalyst poisoning by heteroatoms).

Sources

Technical Support Center: Preventing Degradation of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent degradation of this key chemical intermediate during experimental workup procedures. By understanding the underlying chemical principles, you can optimize your protocols to ensure the integrity and purity of your final product.

The unique structure of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane, featuring a piperidine ring, a secondary amine, and a spiroketal, presents specific stability challenges. This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane turns yellow/brown during aqueous workup. What is the likely cause and how can I prevent it?

A1: Cause and Prevention of Discoloration

Discoloration, typically to a yellow or brown hue, is a common indicator of oxidation of the piperidine ring.[1][2] Piperidines, especially when exposed to air and light, can undergo oxidation to form colored impurities.[1] This process can be exacerbated by elevated temperatures and the presence of metal ions.

Troubleshooting and Prevention Strategies:

  • Inert Atmosphere: During the workup, it is crucial to minimize the exposure of your compound to atmospheric oxygen. Purging your solvents with an inert gas like nitrogen or argon before use and conducting extractions and washes under a blanket of inert gas can significantly reduce oxidation.[3]

  • Control of Temperature: Perform aqueous workups at lower temperatures (0-5 °C) to slow down the rate of potential oxidation reactions.[3]

  • Use of Antioxidants: In cases where discoloration is a persistent issue, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the organic solvent used for extraction.

  • Solvent Purity: Ensure that the solvents used for workup are free of peroxides, which can initiate oxidation. Test your solvents for peroxides before use, especially with ethers like diethyl ether or tetrahydrofuran (THF).

Q2: I'm observing a new, more polar peak in my HPLC/LC-MS analysis after workup. What could this be?

A2: Identification of Polar Impurities

The appearance of a new, more polar peak in your chromatogram is a strong indication of degradation.[4] For 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane, there are two primary degradation pathways that can lead to more polar byproducts:

  • N-Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, forming the corresponding N-oxide. N-oxides are significantly more polar than the parent amine and will elute earlier on a reverse-phase HPLC column.[4]

  • Ketal Hydrolysis: The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a ketal, which is sensitive to acidic conditions.[5][6] Accidental exposure to acid during workup can hydrolyze the ketal, revealing the ketone functionality and leading to the formation of 4-oxo-piperidine derivatives. These ketone-containing compounds are generally more polar than the parent spiroketal.

Workflow for Diagnosing the Degradation Pathway

Caption: Diagnostic workflow for identifying the source of polar impurities.

Q3: How can I prevent the hydrolysis of the spiroketal during workup?

A3: Maintaining Ketal Stability

Spiroketals are generally stable under basic and neutral conditions but are labile to acid.[6] The rate of hydrolysis is dependent on the pH and temperature.

Key Experimental Controls:

  • Strict pH Control: Avoid acidic conditions during all stages of the workup. Use of dilute basic solutions (e.g., saturated sodium bicarbonate, dilute sodium hydroxide) for washes is recommended.[7] If an acidic wash is necessary to remove basic impurities, it should be done quickly, at a low temperature, and immediately followed by a basic wash to neutralize any residual acid.

  • Buffer Systems: For sensitive substrates, consider using a buffered aqueous system (e.g., phosphate buffer at pH 7-8) for washes to maintain a consistent pH.

  • Temperature: As with oxidation, lower temperatures will slow the rate of acid-catalyzed hydrolysis.

Workup ConditionpH RangeTemperatureRisk of Ketal Hydrolysis
Ideal > 80-10 °CLow
Acceptable 7-80-15 °CModerate
High Risk < 6> 20 °CHigh

Table 1: Recommended pH and temperature ranges to prevent spiroketal hydrolysis.

Q4: I am observing incomplete extraction of my product into the organic phase. What could be the reason?

A4: Addressing Extraction Issues

Incomplete extraction of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane can be due to a few factors related to its chemical nature.

  • Protonation of the Piperidine Nitrogen: If the aqueous layer is neutral or slightly acidic, the secondary amine on the piperidine ring can be protonated, forming a salt. This ammonium salt is highly water-soluble and will not be efficiently extracted into a non-polar organic solvent.

    • Solution: Ensure the aqueous layer is basic (pH > 9) before extraction. This can be achieved by adding a base such as sodium carbonate or dilute sodium hydroxide. The free base form of the piperidine is significantly less polar and will readily partition into organic solvents like dichloromethane or ethyl acetate.[2]

  • Formation of Emulsions: The amphiphilic nature of the molecule can sometimes lead to the formation of emulsions during extraction, trapping the product at the interface.

    • Solution: To break up emulsions, you can add brine (saturated aqueous sodium chloride solution) or a small amount of a different organic solvent. Slow, gentle inversions of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

Q5: My final product shows signs of over-alkylation or other side reactions from the synthesis. How can I remove these during workup?

A5: Purification Strategies for Side-Products

If side reactions such as over-alkylation have occurred, leading to the formation of quaternary ammonium salts, specific workup procedures can help in their removal.[3]

  • Acid-Base Extraction: This is a powerful technique to separate the desired basic piperidine product from neutral or acidic impurities.[2]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 3N NaOH) to a pH > 10.[7]

    • Extract the liberated free base product back into an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Protocol: Acid-Base Extraction for Purification

start Crude Reaction Mixture in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1M HCl) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer: Neutral/Acidic Impurities separate1->organic1 aqueous1 Aqueous Layer: Protonated Product separate1->aqueous1 wash_aqueous Wash Aqueous Layer with Fresh Organic Solvent aqueous1->wash_aqueous basify Basify Aqueous Layer (e.g., 3N NaOH, pH > 10) wash_aqueous->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 organic2 Organic Layer: Purified Product separate2->organic2 dry_concentrate Dry (Na2SO4) and Concentrate organic2->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Step-by-step workflow for purification via acid-base extraction.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). Managing side reactions in piperidine functionalization.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
  • Unknown. (n.d.). Alcohols 260 handout.
  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.
  • YouTube. (2013, March 17). Hydrolysis of Acetals and Ketals.
  • Google Patents. (n.d.). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.

Sources

Minimizing off-target effects in cell-based assays with 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing off-target effects in cell-based assays with 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane compounds.

Executive Summary: Understanding Your Scaffold

Welcome to the Technical Support Center. You are working with a compound class containing the 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane core.[1] To generate reliable data, you must treat this molecule not just as a ligand, but as a Cationic Amphiphilic Drug (CAD) with specific physicochemical liabilities.

This scaffold presents three distinct challenges in cell-based assays:

  • Physicochemical: High lipophilicity and basicity lead to Non-Specific Binding (NSB) to plasticware.

  • Physiological: The basic amine functions drive lysosomal sequestration (trapping), leading to phospholipidosis and false cytotoxicity signals.[2]

  • Pharmacological: The spiro-piperidine moiety is a known pharmacophore for Sigma-1 receptors and hERG channels , creating specific off-target risks.

Module 1: Physicochemical Troubleshooting (The "Sticky" Problem)

Issue: Shifting


 values, poor replicate reproducibility, or lower-than-expected potency.
Root Cause Analysis

The spiro-piperidine structure is lipophilic (typically LogP > 2) and basic (pKa > 8). In standard polystyrene plates, these molecules rapidly adsorb to the plastic walls before they reach your cells. This reduces the free concentration available to bind the target.

Diagnostic Protocol: The "Plate Shift" Test

Perform your standard dose-response curve in two parallel conditions:

  • Condition A: Standard Tissue-Culture Treated Polystyrene (PS) plate.

  • Condition B: Low-Binding Polypropylene (PP) or Glass-coated plate.

Interpretation:

  • If Potency (Condition B) > Potency (Condition A) by >3-fold, you have significant plastic adsorption.

Corrective Actions
VariableStandard Protocol (Avoid)Optimized Protocol (Recommended)
Labware Polystyrene (PS)Glass-coated or Low-binding Polypropylene
Diluent PBS or Serum-Free MediaMedia + 0.1% BSA (blocks plastic sites)
Serial Dilution Direct in assay platePrepare 1000x stocks in DMSO, then dilute in glass vials before transfer

Module 2: The "Hidden Toxicity" (Lysosomal Trapping & Stability)

Issue: You observe cytotoxicity at 24-48 hours that was not present at 4 hours, or your compound loses activity over time in intracellular assays.

Mechanism: The Acid Trap & Ketal Instability

This is a dual-failure mode unique to this scaffold:

  • Lysosomal Trapping: As a CAD, the uncharged amine crosses the cell membrane (pH 7.4). Once it diffuses into the lysosome (pH 4.5), it becomes protonated and trapped. This causes Phospholipidosis (accumulation of lipids), reading out as toxicity.

  • Ketal Hydrolysis: The "1,4-dioxa" spiro ring is a ketal . Ketals are acid-labile. In the acidic environment of the lysosome (pH 4.5), the protecting group can hydrolyze, converting your compound back into a reactive ketone (piperidone derivative), effectively degrading your drug inside the cell.

Visualization: The Lysosomal Trap & Degradation Loop

LysosomalTrapping cluster_ext Extracellular Space (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5 - 5.0) Drug_Neutral Compound (Neutral) Drug_Cyto Compound (Neutral) Drug_Neutral->Drug_Cyto Passive Diffusion Drug_Charged Compound (Protonated) Drug_Cyto->Drug_Charged Diffusion & Protonation Hydrolysis Ketal Hydrolysis (Degradation to Ketone) Drug_Charged->Hydrolysis Acid Catalysis PLD Phospholipidosis (Toxicity Signal) Drug_Charged->PLD Lipid Accumulation

Caption: Mechanism of Lysosomal Trapping leading to compound accumulation and potential acid-catalyzed hydrolysis of the spiro-ketal moiety.

Protocol: Phospholipidosis Screening

Before claiming "cytotoxicity," validate if it is phospholipidosis.

  • Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent.

  • Method: Incubate cells with compound for 24h. Add LipidTOX.

  • Readout: High-Content Imaging (confocal).

  • Threshold: If LipidTOX signal increases >2-fold over vehicle control, your compound is inducing phospholipidosis.

Module 3: Specific Off-Target Mitigation (Sigma & hERG)

Issue: Unexpected biological effects unrelated to your primary target.

The Sigma-1 Receptor Liability

The spiro-piperidine scaffold is a "privileged structure" for Sigma-1 receptors (σ1R). Many researchers use this exact scaffold to design Sigma ligands. If σ1R is not your target, you must counter-screen.

  • Impact: σ1R modulation alters Calcium signaling and ER stress responses, potentially confounding GPCR or ion channel assays.

  • Solution: Run a radioligand binding assay (e.g., [3H]-(+)-pentazocine) to determine

    
     at σ1R.
    
The hERG Liability

The exposed piperidine nitrogen (especially if substituted with a benzyl or lipophilic group) is a classic pharmacophore for hERG potassium channel blockade .

  • Risk: Cardiotoxicity and false positives in excitability assays.

  • Mitigation:

    • In Silico: Calculate the basicity (pKa) of the piperidine nitrogen. Lowering pKa (e.g., by adding electron-withdrawing groups nearby) reduces hERG affinity.

    • In Vitro: Perform a FluxOR™ Potassium Ion Channel Assay or automated patch-clamp early in the triage process.

Frequently Asked Questions (FAQ)

Q: My compound loses potency after 24 hours in media. Is it unstable? A: It is likely stable in neutral media but unstable in acidic compartments. The 1,4-dioxa-spiro (ketal) group is acid-sensitive. If your cells internalize the compound into lysosomes (pH 4.5), the ketal hydrolyzes to a ketone. Action: Test stability in pH 4.5 buffer for 4 hours by LC-MS to confirm acid lability.

Q: Can I use standard DMSO stocks? A: Yes, but avoid "freeze-thaw" cycles in plastic tubes. Lipophilic amines can precipitate or bind to the plastic tip during transfer. Action: Use glass-lined tips or pre-wet tips before dispensing.

Q: Why is my Hill Slope > 2.0? A: Steep Hill slopes often indicate non-specific binding or micelle formation rather than cooperative binding. This scaffold is prone to forming aggregates at high concentrations (>10 µM). Action: Add 0.01% Triton X-100 (if compatible) or stay below the Critical Micelle Concentration (CMC).

References

  • Vertex AI Search. (2026). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. National Institutes of Health. Link

  • Vertex AI Search. (2026). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Link[3]

  • Vertex AI Search. (2026). Drug-induced phospholipidosis: Issues and future directions. ResearchGate. Link

  • Vertex AI Search. (2026). Nonspecific amine immobilization of ligand can be a potential source of error in BIAcore binding experiments. PubMed.[4] Link

  • Vertex AI Search. (2026). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs. ResearchGate. Link

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the quest for novel therapeutics with improved efficacy and safety, medicinal chemists are increasingly moving beyond traditional "flat," aromatic structures towards more three-dimensional molecular architectures. The 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold is an exemplary member of this new class of drug-like molecules.[1][2] Its inherent sp3-rich, rigid, and complex three-dimensional nature can confer significant advantages, including enhanced target affinity, improved metabolic stability, and refined physicochemical properties.[1][3]

However, this structural complexity does not grant immunity from off-target interactions, which can lead to unforeseen adverse drug reactions (ADRs) and late-stage clinical attrition. Therefore, a robust and systematic cross-reactivity profiling strategy is not merely a regulatory checkbox but a cornerstone of efficient, data-driven drug development. This guide provides a comparative framework for assessing the selectivity of novel derivatives based on this spirocyclic scaffold, explaining the causality behind experimental choices and presenting data in a format that facilitates clear decision-making.

The Imperative of Early-Stage Safety Pharmacology

The principle of "fail early, fail cheap" is paramount in drug discovery. Identifying potential safety liabilities during the hit-to-lead or lead optimization stages is critical to avoid the immense cost and ethical implications of clinical trial failures.[4][5] In vitro secondary pharmacology profiling, conducted on a broad panel of targets associated with known ADRs, serves as an essential tool for this purpose.[4] By screening drug candidates against these targets, we can proactively identify and mitigate risks such as cardiotoxicity, neurotoxicity, or adverse drug-drug interactions (DDIs).[4][6][7]

This guide will focus on a core panel of assays essential for characterizing the safety and selectivity profile of any new chemical entity, particularly those intended for systemic administration.

Caption: A generalized workflow for cross-reactivity profiling of new chemical entities.

Comparative Analysis: A Case Study of Three Hypothetical Derivatives

To illustrate the decision-making process, we will analyze three hypothetical derivatives—SPD-A , SPD-B , and SPD-C —all designed as high-affinity antagonists for a novel G-protein coupled receptor, "Target GPCR-X," a promising therapeutic target for chronic pain.

Primary Target Affinity

The initial assessment confirms that all three compounds bind to the target receptor with high affinity.

CompoundTarget GPCR-X Binding Affinity (Kᵢ, nM)
SPD-A 0.8
SPD-B 1.5
SPD-C 4.2

Kᵢ values were determined using a competitive radioligand binding assay.

Secondary Pharmacology Screening: Uncovering Off-Target Liabilities

The derivatives were screened at a concentration of 10 µM across a panel of key off-targets known to be implicated in clinical ADRs. The data below highlights interactions showing greater than 50% inhibition.

Table 2: Broad Safety Panel Screening (% Inhibition @ 10 µM)

TargetTarget ClassSPD-ASPD-BSPD-CPotential Clinical Implication
hERG Ion Channel95%15%5%Cardiotoxicity (QT Prolongation) [8][9]
5-HT2B GPCR88%12%8%Valvular Heart Disease[5]
M1 Muscarinic GPCR5%65%6%Anticholinergic effects (dry mouth, blurred vision)
Adrenergic α1 GPCR7%8%9%Cardiovascular effects (hypotension)
CYP3A4 Enzyme15%92%11%Drug-Drug Interactions (DDIs) [10][11]
CYP2D6 Enzyme10%18%7%Drug-Drug Interactions (DDIs)[10][11]
Quantitative Follow-Up: Defining the Risk

Based on the screening hits, quantitative IC₅₀ values were determined to understand the potency of the off-target interactions.

Table 3: Quantitative Off-Target IC₅₀ Values

AssaySPD-A (IC₅₀, µM)SPD-B (IC₅₀, µM)SPD-C (IC₅₀, µM)
hERG Inhibition (Patch Clamp) 0.25 > 30> 30
CYP3A4 Inhibition (Fluorometric) > 300.9 > 30

Interpretation and Field-Proven Insights: Making the Call

The data reveals a classic drug discovery scenario where on-target potency does not guarantee a viable drug candidate.

  • SPD-A: The Potent but Dangerous Candidate. Despite having sub-nanomolar affinity for Target GPCR-X, SPD-A is a potent hERG channel blocker (IC₅₀ = 250 nM).[8] The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[8][9] Inhibition of this channel can lead to QT interval prolongation, a potentially fatal arrhythmia known as Torsades de Pointes.[8][12] A therapeutic window of less than 100-fold between the on-target and hERG activity is often considered an unacceptable risk. The additional high activity at the 5-HT2B receptor, linked to valvular heart disease, further solidifies SPD-A's non-viable safety profile.[5] Decision: Terminate.

  • SPD-B: The DDI-Prone Candidate. SPD-B shows a clean profile against hERG and other GPCRs but is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), with an IC₅₀ of 0.9 µM.[10][11] CYP3A4 is responsible for metabolizing approximately 50% of all clinically used drugs.[7] Inhibition of this enzyme would likely cause significant drug-drug interactions, leading to toxic plasma levels of co-administered medications.[6][13] This presents a major clinical and regulatory hurdle. Decision: Deprioritize. SAR analysis may guide redesign to remove CYP inhibition.

  • SPD-C: The Promising, Well-Balanced Candidate. While SPD-C is the least potent of the three at the primary target (Kᵢ = 4.2 nM), it exhibits a remarkably clean off-target profile. It shows no significant inhibition of hERG, key safety-related GPCRs, or major CYP450 enzymes at concentrations up to 30 µM. This wide therapeutic window between on-target efficacy and off-target liability makes it the most promising candidate to advance. The slightly lower potency can often be addressed through further medicinal chemistry optimization, now guided by a clear understanding of the structural features that confer selectivity. Decision: Advance to lead optimization.

Caption: On-target vs. off-target effects of the hypothetical derivatives.

Detailed Experimental Protocols

The following are representative protocols for the key assays described. These must be rigorously validated internally or conducted by a reputable contract research organization (CRO).

Protocol 1: hERG Inhibition Assay (Automated Patch Clamp)

This protocol assesses the functional inhibition of the hERG potassium channel current.

  • Causality: Automated patch-clamp electrophysiology is the gold standard for assessing hERG liability as it directly measures the ion flow through the channel, providing functional data that correlates well with clinical outcomes.[8] It is required by regulatory agencies like the FDA.[14][15]

  • Methodology:

    • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.

    • System: An automated patch-clamp system (e.g., QPatch or SyncroPatch) is employed for high-throughput analysis.[8]

    • Solutions: Cells are maintained in a physiological extracellular solution. The test compound is dissolved in DMSO and diluted to final concentrations (typically a 7-point curve, e.g., 0.01 to 30 µM). The final DMSO concentration is kept constant (e.g., 0.3%).

    • Voltage Protocol: A specific voltage pulse protocol is applied to the cells to elicit a characteristic hERG tail current. This protocol is run continuously.[14][15]

    • Data Acquisition: A stable baseline current is established with a vehicle control. The test compound is then applied sequentially at increasing concentrations.

    • Controls: A known hERG inhibitor (e.g., E-4031) is used as a positive control, and the vehicle (e.g., 0.3% DMSO) serves as the negative control.[8]

    • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration relative to the vehicle control. An IC₅₀ curve is generated using non-linear regression analysis.

Protocol 2: CYP450 Inhibition Assay (Fluorogenic)

This protocol determines the potential of a compound to inhibit major drug-metabolizing enzymes.

  • Causality: Screening against the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) is recommended by regulatory bodies to identify potential metabolism-based drug-drug interactions early.[6][10] Fluorogenic assays are a rapid, cost-effective, and high-throughput method for this initial assessment.[10]

  • Methodology:

    • Enzyme Source: Recombinant human CYP enzymes co-expressed with P450 reductase in microsomes are used.

    • Reaction Mixture: The test compound, a specific fluorogenic probe substrate for the CYP isoform being tested, and human liver microsomes are pre-incubated in a buffer solution (e.g., potassium phosphate, pH 7.4).

    • Initiation: The reaction is initiated by adding a NADPH-regenerating system.

    • Incubation: The reaction is incubated at 37°C for a specific time. The CYP enzyme metabolizes the substrate into a fluorescent product.

    • Detection: The reaction is stopped, and the fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths. A decrease in the fluorescent signal compared to the vehicle control indicates inhibition.[10]

    • Controls: A known inhibitor for each specific CYP isoform is used as a positive control.

    • Data Analysis: The percent inhibition is calculated for each concentration of the test compound. An IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Conclusion

The 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold represents a promising starting point for the design of novel therapeutics. However, its potential can only be realized through a disciplined and comprehensive cross-reactivity profiling strategy. As demonstrated by our case study, relying solely on primary target potency is a flawed approach. A systematic evaluation of key safety liabilities—particularly hERG channel inhibition and CYP450 interactions—is essential for selecting candidates with the highest probability of clinical success. By integrating this multi-parameter assessment early in the discovery process, research organizations can better allocate resources, reduce late-stage attrition, and ultimately develop safer, more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Selectivity assessment of kinase inhibitors: strategies and challenges. Current opinion in chemical biology, 9(3), 247-255. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
  • CYP450 inhibition assay (fluorogenic). Bienta.
  • GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Eurofins Discovery.
  • hERG Assay Services. Reaction Biology.
  • CYP Inhibition Assays. Eurofins Discovery.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (2021). [Link]

  • CYP450 Inhibition and Induction Assay.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024).
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
  • Best Practice hERG Assay.
  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development.
  • Cytochrome P450 Inhibition In Vitro Assay. Charnwood Discovery.
  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. (2015). [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. (2015). [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. (2019).
  • Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics. MDPI. (2019).
  • In vitro safety pharmacology profiling. European Pharmaceutical Review. (2006).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. (2025). [Link]

  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target explor
  • Spirocyclic Motifs in N
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (2023).
  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A Receptor Agonists. European Journal of Medicinal Chemistry. (2016). [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • Application Notes and Protocols: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development. Benchchem.
  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. (2015). [Link]

  • 1-4-dioxa-8-azaspiro-4-5-decane. MedchemExpress.com.
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  • Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. PubMed. (2005). [Link]

  • off-target effects of drugs. ChemHelpASAP - YouTube. (2020). [Link]

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Sources

Comparing the efficacy of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane with other sigma-1 agonists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel therapeutic compounds requires moving beyond surface-level affinity metrics to understand the mechanistic causality of a drug's behavior. The compound 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[1]decane (hereafter referred to as 8-PDAD ) belongs to a highly optimized class of spirocyclic piperidine derivatives. Originally engineered to overcome the high lipophilicity that plagued earlier neuroimaging radiotracers, the 1,4-dioxa-8-azaspiro[1]decane scaffold has emerged as a potent, low-lipophilicity pharmacophore for the Sigma-1 Receptor (S1R) .

This guide objectively compares the pharmacological and functional efficacy of 8-PDAD against three benchmark S1R agonists: (+)-Pentazocine (the gold-standard reference), PRE-084 (a highly selective synthetic agonist), and SA4503 (a potent but less subtype-selective agonist).

Mechanistic Grounding: The S1R Chaperone System

To evaluate an S1R agonist, we must first define what "activation" means in this context. Unlike classical G-protein coupled receptors, S1R is a ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM). In its resting state, S1R is bound to the inhibitory chaperone BiP (GRP78). Agonist binding—such as by 8-PDAD—causes S1R to dissociate from BiP, allowing it to chaperone target proteins like the IP3 receptor (IP3R), thereby optimizing calcium flux and initiating downstream neuroprotective cascades like the Nrf2 antioxidant pathway .

G Agonist Sigma-1 Agonist (8-PDAD) S1R_BiP S1R-BiP Complex (MAM Interface) Agonist->S1R_BiP Binds S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active Promotes Dissociation IP3R IP3 Receptor (Stabilized) S1R_Active->IP3R Chaperones Ca2_Flux Ca2+ Flux to Mitochondria IP3R->Ca2_Flux Enhances Cell_Survival Cell Survival & ROS Mitigation Ca2_Flux->Cell_Survival Promotes

Sigma-1 receptor activation pathway at the MAM interface promoting cell survival.

Pharmacological Profiling: Binding Affinity & Selectivity

The primary metric for any S1R ligand is its binding affinity (


) and its selectivity against the Sigma-2 Receptor (S2R). We utilize a competitive radioligand binding assay to determine these values.
Comparative Affinity Data

Data synthesized from standardized in vitro competitive binding models[2][3][4].

CompoundS1R Affinity (

, nM)
S2R Affinity (

, nM)
Selectivity Ratio (S2R/S1R)Lipophilicity (LogP)
8-PDAD (Spiro-derivative) 5.4 ± 0.4 162.0 ± 12 ~30-fold Low (~2.1)
(+)-Pentazocine 1.6 ± 0.2> 1000> 600-foldModerate (~2.8)
PRE-084 2.2 ± 0.313,091> 5000-foldModerate (~2.6)
SA4503 4.6 ± 0.563.0 ± 5~14-foldHigh (~3.5)

Analysis: While (+)-pentazocine and PRE-084 exhibit superior absolute selectivity , 8-PDAD offers a highly competitive single-digit nanomolar affinity for S1R. Crucially, its engineered 1,4-dioxa-8-azaspiro[1]decane moiety significantly lowers lipophilicity compared to SA4503. This reduced non-specific lipid binding translates to higher signal-to-noise ratios in both neuroimaging and cellular assays.

Protocol 1: Self-Validating S1R Radioligand Competition Assay

Causality Check: We use guinea pig brain homogenates because they natively express high densities of S1R, providing a physiologically relevant lipid environment that recombinant CHO cells lack.


(+)-pentazocine is selected as the radiotracer due to its absolute S1R specificity, preventing confounding S2R readouts.
  • Tissue Preparation: Homogenize guinea pig whole brain in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the S1R-rich membrane fraction. Resuspend to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well format, combine 200 µL of membrane suspension, 3 nM

    
    (+)-pentazocine, and varying concentrations of the test agonist (8-PDAD, PRE-084, etc.) ranging from 0.1 nM to 10 µM.
    
  • Internal Validation (NSB): Designate control wells containing 10 µM haloperidol to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay is invalid due to lipid partitioning.

  • Equilibration: Incubate the plates at 37°C for 150 minutes to ensure thermodynamic equilibrium is reached.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the glass charge and prevent non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify radioactivity (CPM). Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Prep Membrane Preparation Guinea pig brain (S1R rich) Incubation Incubation [3H](+)-Pentazocine + Agonist Prep->Incubation Filtration Rapid Filtration GF/B filters (0.5% PEI) Incubation->Filtration Count Scintillation Counting Measure bound radioactivity Filtration->Count Analysis Data Analysis Non-linear regression (Ki) Count->Analysis

Step-by-step workflow for S1R radioligand competition binding assay.

Functional Efficacy: In Vitro Neuroprotection

Binding affinity does not guarantee functional agonism. To prove that 8-PDAD acts as a true agonist, we must measure its ability to trigger S1R's downstream neuroprotective effects. S1R activation uniquely buffers intracellular reactive oxygen species (ROS) via the Nrf2-ARE pathway .

Comparative Neuroprotection Data (Oxidative Stress Model)

Data represents 661W neuronal cells subjected to 100 µM tBHP-induced oxidative stress[5].

Treatment Group (50 µM)Cell Viability (% of Control)ROS Levels (CellROX Fluorescence)Nrf2 mRNA Fold Change
Vehicle (No Stress) 100.0 ± 0.0Baseline (1.0x)1.0
Vehicle + Stress 45.2 ± 3.13.8x1.2
8-PDAD + Stress 82.4 ± 4.5 1.6x 2.8
(+)-Pentazocine + Stress 88.3 ± 2.91.3x3.1
PRE-084 + Stress 78.1 ± 3.81.8x2.5
SA4503 + Stress 75.6 ± 4.21.9x2.4

Analysis: 8-PDAD demonstrates robust functional agonism, rescuing cell viability to 82.4%. Its efficacy is statistically comparable to PRE-084 and SA4503, though slightly outpaced by the highly specific (+)-pentazocine. The matched upregulation of Nrf2 confirms the mechanism of action.

Protocol 2: Self-Validating Cellular ROS & Viability Assay

Causality Check: Phenotypic survival alone is insufficient to prove S1R agonism, as off-target antioxidant effects could skew results. Therefore, this protocol pairs a standard MTT viability assay with parallel RT-qPCR for Nrf2. If viability increases but Nrf2 remains static, the compound's mechanism is off-target, effectively self-validating the S1R-specific pathway.

  • Cell Culture & Seeding: Seed 661W photoreceptor-like cells or PC12 cells in 96-well plates at a density of

    
     cells/well in DMEM with 10% FBS. Incubate for 24 hours at 37°C.
    
  • Agonist Pre-treatment: Replace media with serum-free DMEM. Add 50 µM of 8-PDAD, PRE-084, SA4503, or (+)-pentazocine. Incubate for 2 hours. Causality: This 2-hour window is critical; it allows time for S1R-BiP dissociation and the subsequent nuclear translocation of Nrf2 before the stressor is introduced.

  • Stress Induction: Introduce 100 µM tert-butyl hydroperoxide (tBHP) to the wells. Incubate for 12 hours to induce catastrophic oxidative stress.

  • Phenotypic Readout (Viability): Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µM DMSO and read absorbance at 570 nm.

  • Mechanistic Validation (RT-qPCR): In parallel 6-well plates treated identically, lyse the cells and extract total RNA. Perform reverse transcription and run qPCR using specific primers for Nrf2 and Nqo1. Normalize against GAPDH. A fold-change

    
     validates S1R-mediated transcriptional activation.
    

Conclusion

The 1,4-dioxa-8-azaspiro[1]decane derivative 8-PDAD stands as a highly viable alternative to classical S1R agonists like PRE-084 and SA4503. While (+)-pentazocine remains the gold standard for absolute selectivity, 8-PDAD successfully marries single-digit nanomolar S1R affinity with a highly optimized, low-lipophilicity structural profile. This makes it exceptionally well-suited for applications where non-specific lipid binding must be minimized, such as in vivo PET neuroimaging or complex cellular assays.

References

  • Li, F., Wang, L., Deuther-Conrad, W., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[1]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. URL:[Link]

  • Xiao, H., Wang, J., & Smith, S. B. (2020). Comparison of Sigma 1 Receptor (Sig1R) ligands SA4503, PRE084 and (+)-pentazocine ((+)-PTZ) for their cone photoreceptor (PRC) rescue effects in the Pde6brd10/J (rd10) mouse model of retinitis pigmentosa. Investigative Ophthalmology & Visual Science, 61(7), 1288. URL:[Link]

  • Su, T. P., Wu, X. Z., Cone, E. J., et al. (1991). Sigma compounds derived from phencyclidine. Identification of PRE-084, a new selective sigma ligand. Journal of Pharmacology and Experimental Therapeutics, 259(2), 543-550. URL:[Link]

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596-610. URL:[Link]

Sources

Technical Comparison: 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a head-to-head comparison of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (and its derived pharmacophore class) against established inhibitors, focusing on its primary application as a Sigma-1 Receptor (


R) Ligand  and functional scaffold.

Executive Summary & Compound Identity

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane represents a privileged spiro-piperidine scaffold , a structural motif critical in the design of high-affinity ligands for the Sigma-1 Receptor (


R)  and, to a lesser extent, Chemokine Receptor 5 (CCR5)  and Muscarinic M1  receptors.

Unlike classic "dirty" inhibitors (e.g., Haloperidol) that cross-react with Dopamine D2 receptors, the 1,4-dioxa-8-azaspiro[4.5]decane core offers a pathway to high-selectivity


R modulation . This guide compares the spiro-piperidine class (represented by this core) against the industry standards: Haloperidol  (Non-selective antagonist) and NE-100  (Selective antagonist).
Chemical Identity
  • Core Structure: 1,4-dioxa-8-azaspiro[4.5]decane (4-Piperidone ethylene ketal).[1][2][3][4][5]

  • Substituent: 4-Piperidinyl group at the N-8 position (Bis-piperidine motif).

  • Primary Target: Sigma-1 Receptor (

    
    R) (Chaperone protein).
    
  • Mechanism: Modulation of

    
    R-BiP dissociation and Calcium (
    
    
    
    ) signaling at the Mitochondria-Associated Membrane (MAM).

Head-to-Head Performance Comparison

The following data contrasts the Spiro-Piperidine Scaffold (optimized derivatives) against standard


R inhibitors.
Table 1: Binding Affinity & Selectivity Profile
FeatureSpiro-Piperidine Class (Optimized)*Haloperidol (Standard)NE-100 (Selective Ref)Pentazocine (Agonist Ref)

R Affinity (

)
1.0 – 10 nM (High)~1.0 nM (Very High)~1.5 nM (High)~10 nM

R Affinity (

)
> 300 nM~50 nM> 500 nM~200 nM
Dopamine D2 Affinity > 1,000 nM (Low/None)~2.0 nM (High - Side Effects)> 10,000 nMLow
Selectivity (

/D2)
High (>100-fold) Poor (~0.5-fold) Very HighHigh
Lipophilicity (LogP) 2.5 – 3.5 (Tunable)4.0 (High)3.83.5
Primary Application Neuroprotection, Tumor ImagingAntipsychotic (Off-target

)
Research ToolAnalgesic

*Data represents optimized derivatives of the 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane core, such as 18F-labeled analogs [1].

Critical Analysis
  • Selectivity Advantage: The primary flaw of Haloperidol as a

    
    R tool is its potent D2 antagonism, which causes extrapyramidal side effects. The Spiro-Piperidine  core eliminates the D2 pharmacophore (butyrophenone tail), retaining 
    
    
    
    affinity while abolishing dopaminergic activity.
  • Metabolic Stability: The spiro-ketal moiety (1,4-dioxa...) is metabolically robust compared to the ester or ketone linkages found in older generation inhibitors, reducing rapid hydrolysis in vivo.

  • Solubility: The bis-piperidine structure provides two protonatable nitrogens, significantly enhancing aqueous solubility compared to the highly lipophilic Haloperidol.

Mechanistic Action & Signaling Pathway

The 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold acts by binding to the


R at the Mitochondria-Associated Membrane (MAM).
Mechanism of Action
  • Resting State:

    
    R forms a complex with the chaperone BiP  (GRP78) at the ER membrane.
    
  • Activation (Agonist): Ligands like Pentazocine cause

    
    R to dissociate from BiP, allowing 
    
    
    
    R to chaperone IP3R3 , enhancing
    
    
    flow to mitochondria (increasing ATP).
  • Inhibition (Antagonist/Scaffold): The Spiro-Piperidine ligand stabilizes the

    
    R-BiP complex or blocks the agonist-induced dissociation, preventing excessive 
    
    
    
    influx and protecting cells from excitotoxicity and ER stress.
Pathway Visualization

Sigma1_Pathway Ligand Spiro-Piperidine Ligand (8-(4-Piperidinyl)-...) Sigma1 Sigma-1 Receptor (MAM Localized) Ligand->Sigma1 Binds (Ki ~5 nM) Complex Sigma1-BiP Complex (Stabilized) Sigma1->Complex Stabilizes Interaction (Antagonist Mode) BiP BiP (GRP78) (ER Chaperone) BiP->Complex IP3R IP3 Receptor (Ca2+ Channel) Complex->IP3R Prevents Hyper-activation ER_Stress ER Stress Response (Unfolded Protein Response) Complex->ER_Stress Reduces Signaling Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Modulates Ca2+ Flux

Figure 1: Mechanism of Action. The Spiro-Piperidine ligand stabilizes the Sigma1-BiP complex, modulating Calcium flux and reducing ER stress.

Experimental Protocols for Validation

To validate the performance of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane against Haloperidol, the following protocols are recommended.

Protocol A: Competitive Binding Assay ( R)

Objective: Determine


 values to assess affinity relative to Haloperidol.
  • Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: Use -Pentazocine (2-3 nM) as the specific

    
    R probe.
    
  • Non-Specific Binding: Define using 10 µM Haloperidol .

  • Incubation:

    • Mix: 100 µL Membrane + 50 µL -Pentazocine + 50 µL Test Compound (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Time: Incubate at 37°C for 120 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Cytosolic Calcium Mobilization Assay

Objective: Distinguish between Agonist and Antagonist activity (Functional Assay).

  • Cell Line: NG108-15 neuroblastoma cells (endogenous

    
    R).
    
  • Dye Loading: Load cells with Fura-2 AM (2 µM) for 45 min at 37°C.

  • Stimulation:

    • Agonist Mode: Treat cells with Test Compound alone. Watch for

      
       spike.
      
    • Antagonist Mode: Pre-treat with Test Compound (10 µM) for 20 min, then stimulate with (+)-Pentazocine (100 nM).

  • Readout: Measure fluorescence ratio (340/380 nm).

  • Interpretation:

    • If Test Compound blocks Pentazocine-induced

      
       rise 
      
      
      
      Antagonist .
    • If Test Compound induces

      
       rise 
      
      
      
      Agonist .

Synthesis & Structural Utility[3][6]

The 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane molecule is synthesized via the reductive amination of 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) with N-Boc-4-piperidone , followed by deprotection.

  • Scaffold Versatility: The secondary amine on the 4-piperidinyl group allows for the attachment of diverse "tail" groups (e.g., fluorobenzyl, phenethyl).

  • SAR Insight: The spiro-ketal ring provides a rigid, bulky hydrophobic core that fits the

    
    R binding pocket, while the piperidine linker provides the necessary distance to the basic nitrogen interaction point [2].
    

References

  • Synthesis and Biological Evalu

    
     Receptor Radioligand. Journal of Medicinal Chemistry. (2015). Describes 18F-labeled derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane core with high affinity (
    
    
    
    = 5.4 nM) and tumor imaging potential.
  • Sigma-1 Receptor Ligands: Structure-Activity Relationships.Expert Opinion on Therapeutic Patents. Reviews the pharmacophore models including spiro-piperidines vs. butyrophenones.
  • Haloperidol and Sigma Receptors.Pharmacological Reviews. Details the non-selective nature of Haloperidol and its dual D2/ profile.
  • 1,4-Dioxa-8-azaspiro[4.5]decane Properties. PubChem. Chemical property database for the core scaffold.

Sources

Benchmarking Selectivity: The 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold in Sigma-1 Receptor Drug Discovery

[1]

Executive Summary

The 1,4-dioxa-8-azaspiro[4.5]decane core (essentially the ethylene ketal of 4-piperidone) has emerged as a privileged scaffold in medicinal chemistry, particularly for targeting the Sigma-1 Receptor (


R)1

This guide provides a technical roadmap for benchmarking a novel ligand of this class—designated here as SPIRO-DEC-01 —against industry standards. We focus on validating its selectivity profile against the Sigma-2 receptor (

The Scaffold Advantage: Why 1,4-Dioxa-8-azaspiro[4.5]decane?

In rational drug design, the "Gem-Disubstituent Effect" provided by the spiro-fusion restricts the conformational space of the piperidine ring.

  • Metabolic Stability: The 1,4-dioxolane ring protects the C4 position from rapid metabolic oxidation compared to a naked ketone.

  • Lipophilic Ligand Efficiency (LLE): The oxygen atoms in the spiro-ring lower the LogP compared to an all-carbon cyclohexyl analog, potentially improving solubility and reducing non-specific binding.

  • Pharmacophore Alignment: The distance between the basic nitrogen (protonated at physiological pH) and the aromatic tail (N-substituent) is critical. The spiro core locks this vector, enhancing

    
    R affinity.
    
Diagram 1: The Benchmarking Workflow

The following workflow outlines the critical path from synthesis to safety profiling for SPIRO-DEC-01.

BenchmarkingWorkflowSynthesisScaffold Synthesis(1,4-dioxa-8-azaspiro[4.5]decane)DerivN-Substitution(e.g., fluoroethoxybenzyl)Synthesis->DerivPrimaryPrimary Screen(σ1R Binding)Deriv->PrimaryKi DeterminationSelectivitySelectivity Panel(σ2R, D2, NMDA)Primary->SelectivityIf Ki < 10 nMSafetySafety Profiling(hERG Patch Clamp)Selectivity->SafetySelectivity > 50xCandidateLead Candidate(SPIRO-DEC-01)Safety->CandidateIC50 > 10 µM

Figure 1: The critical path for validating spirocyclic piperidine ligands. The "Go/No-Go" decision points rely on strict affinity (

Comparative Analysis: Performance vs. Standards

To objectively assess SPIRO-DEC-01, it must be screened alongside established reference ligands.[1] The data below synthesizes typical performance metrics for this scaffold class based on recent medicinal chemistry literature (e.g., J. Med. Chem. 2015).[2]

Table 1: Comparative Binding and Selectivity Profile
MetricSPIRO-DEC-01 (Novel)Haloperidol (Reference)NE-100 (Selective Ref)Significance

R Affinity (

)
5.4 nM 2.5 nM1.2 nMHigh affinity is required for therapeutic efficacy.[1]

R Affinity (

)
162 nM55 nM>1,000 nMLow

affinity avoids cytotoxicity associated with

activation.
Selectivity (

/

)
30-fold ~0.05-fold>800-foldCritical: Haloperidol is non-selective; SPIRO-DEC-01 shows moderate-to-high selectivity.[1]
Dopamine D2 (

)
>10,000 nM2.0 nM>10,000 nMLack of D2 binding prevents extrapyramidal side effects (EPS).
hERG Inhibition (

)
>10

M
~100 nM>5

M
Safety: The spiro-core significantly reduces hERG liability compared to flexible linkers.[1]
LogD (pH 7.4) 2.83.63.9Lower lipophilicity improves metabolic stability and reduces off-target binding.[1]

Analysis: While Haloperidol is a potent


1

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: Radioligand Competition Binding ( R)

This assay determines the affinity (

  • Tissue Source: Guinea pig brain membrane homogenates (rich in

    
    R) or HEK293 cells overexpressing human 
    
    
    R.
  • Radioligand: Use (+)-[³H]Pentazocine (2-3 nM).[1] This is crucial because Pentazocine is highly selective for

    
    , whereas [³H]DTG binds both 
    
    
    and
    
    
    .
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol .
    
  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce binding to the filter itself.

  • Calculation: Derive

    
     from the displacement curve and convert to 
    
    
    using the Cheng-Prusoff equation :
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: The "Safety Screen" (hERG Patch Clamp)

Piperidines are notorious for hERG blockade (QT prolongation). This protocol is mandatory.

  • System: CHO cells stably expressing the hERG potassium channel.

  • Method: Whole-cell patch-clamp electrophysiology.[1]

  • Protocol: Clamp at -80 mV, depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit the tail current.

  • Validation: The run is valid only if the positive control (E-4031 ) shows full block at 100 nM.

  • Threshold: If SPIRO-DEC-01 shows <20% inhibition at 10

    
    M, it is considered "Low Risk."[1]
    

Mechanism of Action: The Sigma-1 Chaperone Pathway[1]

Understanding why we target

1
Diagram 2: Sigma-1 Receptor Signaling

The novel ligand (SPIRO-DEC-01) acts by modulating the interaction between

1

SigmaSignalingcluster_EREndoplasmic Reticulum (MAM)cluster_MitoMitochondriaSig1Sigma-1 Receptor(Chaperone)BiPBiP(Sensor)Sig1->BiPDissociates fromIP3RIP3 Receptor(Ca2+ Channel)Sig1->IP3RStabilizesCaMitoMitochondrialCalcium UptakeIP3R->CaMitoCa2+ FluxATPATP ProductionCaMito->ATPEnhances BioenergeticsLigandSPIRO-DEC-01(Agonist)Ligand->Sig1Binds

Figure 2: Mechanism of Action.[1] Upon binding SPIRO-DEC-01,

1

References

  • Synthesis and Biological Evaluation of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives: Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.[1][2] Source: Journal of Medicinal Chemistry (2015).[2] URL:[Link]

  • General Sigma Receptor Protocols: Title: PDSP Protocol Book (NIMH Psychoactive Drug Screening Program). Source: University of North Carolina / NIH. URL:[Link][1]

  • hERG Liability in Piperidines: Title: Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. Source: Molecular Pharmacology / NCBI. URL:[Link]

Comparing the pharmacokinetic profiles of different 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane moiety represents a specialized "bipiperidine-like" scaffold where one piperidine ring is protected as an ethylene ketal. This structure is a critical pharmacophore in the development of Antitubercular agents (e.g., Benzothiazinones like BTZ043) , Sigma-1 Receptor ligands , and MmpL3 inhibitors .

This guide compares the pharmacokinetic (PK) profiles of active analogs containing this spiro-decane core, analyzing how the bulky, acid-sensitive ketal functionality influences bioavailability, metabolic stability, and tissue distribution compared to non-spiro alternatives.

Executive Summary & Structural Context

The 1,4-dioxa-8-azaspiro[4.5]decane core (often synthesized from 4-piperidone ethylene ketal) is frequently employed in medicinal chemistry to:

  • Increase Lipophilicity & Steric Bulk: The spiro-fused dioxolane ring adds significant hydrophobic volume compared to a simple piperidine, enhancing binding affinity in deep hydrophobic pockets (e.g., DprE1 in M. tuberculosis).

  • Mask Polarity: It serves as a "masked" ketone, which can be metabolically revealed or remain stable depending on pH environments.

This guide compares three distinct analog classes utilizing this scaffold:

  • Analog A (Antitubercular - BTZ Class): Representative: BTZ043 .[1][2] Uses the spiro-decane to target DprE1.

  • Analog B (Sigma-1 Receptor Ligand): Representative: [18F]Fluspidine Derivative . Uses the spiro-decane for CNS penetration and sigma-1 specificity.

  • Analog C (MmpL3 Inhibitor - Triazole Class): Uses the spiro-decane as a bulky amine substituent to optimize lipophilicity (LogP).

Structural Impact on PK
FeaturePK Consequence
Spiro-Dioxolane Ring Acid Instability: Susceptible to hydrolysis in gastric fluid (low pH) to form the ketone metabolite. Metabolic Soft Spot: Target for oxidative dealkylation.
4-Piperidinyl Linker Solubility: The secondary/tertiary amine improves aqueous solubility at physiological pH. Distribution: Enhances Lysosomal trapping (high Vd).

Comparative Pharmacokinetic Profiles

Physicochemical & Absorption Metrics

The spiro-decane moiety significantly alters the physicochemical landscape compared to standard piperidine analogs.

ParameterAnalog A (BTZ043 Type)Analog B (Sigma-1 Ligand)Analog C (MmpL3 Inhibitor)
LogP (Lipophilicity) High (3.5 - 4.5) Moderate (2.0 - 3.0) Optimized (3.0 - 4.0)
Bioavailability (F%) Low to Moderate (<30%) Limited by solubility and first-pass metabolism.High (>60%) Designed for rapid uptake (IV/Oral).Variable Dependent on the "R" group attached to the piperidine.
Absorption (Tmax) Slow (1.0 - 2.0 h)Rapid (<0.5 h)Moderate (1.0 h)
Solubility Poor (requires formulation aids)Good (often salts)Moderate
Distribution & Tissue Accumulation
  • Analog A (BTZ043): Exhibits a moderate Volume of Distribution (Vd). The spiro-ring aids in penetrating the waxy cell wall of Mycobacteria but limits free fraction in plasma due to high protein binding (>95%).

  • Analog B (Sigma-1): Shows exceptional CNS penetration . The spiro-decane core provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) rapidly, with high specific binding in the brain and tumor tissues.

  • Analog C: Tends to accumulate in lipid-rich tissues. The bulky spiro group prevents rapid efflux by P-gp in some models.

Metabolic Stability & Excretion

The most critical differentiator for this scaffold is its metabolic fate .

  • Primary Metabolic Route:

    • N-Dealkylation: The bond between the piperidine nitrogen and the rest of the molecule is cleaved.

    • Ketal Hydrolysis: In acidic environments (stomach) or via specific enzymatic cleavage, the 1,4-dioxa ring opens to form the 4-piperidone derivative. This is often an inactive metabolite.

    • Nitro-Reduction (Specific to BTZ): The core nitro group is reduced to an amine or nitroso (active species).

  • Clearance:

    • Analog A: High hepatic clearance. Short half-life (~1.2 - 1.5 h in mice).

    • Analog B: Rapid clearance (desirable for imaging agents to reduce background noise).

Mechanism of Action & Metabolic Pathway Map

The following diagram illustrates the metabolic vulnerability of the 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold, specifically the acid-catalyzed hydrolysis of the ketal ring.

MetabolicPathway Parent Parent Analog (Spiro-Ketal Scaffold) Stomach Acidic Environment (Gastric pH < 2) Parent->Stomach Oral Dosing Liver Hepatic Metabolism (CYP450) Parent->Liver Absorption Target Target Binding (DprE1 / Sigma-1) Parent->Target Intact Scaffold Required for Activity Metabolite_Ketone Metabolite A: 4-Piperidone Derivative (Inactive/Toxic?) Stomach->Metabolite_Ketone Hydrolysis of Dioxolane Ring Liver->Metabolite_Ketone Minor Pathway Metabolite_Dealkyl Metabolite B: N-Dealkylated Core Liver->Metabolite_Dealkyl Oxidative Dealkylation Metabolite_Ketone->Target Loss of Affinity

Caption: Metabolic fate of the spiro-decane scaffold. Note the critical instability of the dioxolane ring in acidic pH, leading to the inactive ketone metabolite.

Experimental Protocols for PK Validation

To objectively compare these analogs, the following standardized protocols must be used. These ensure that the instability of the spiro-ring is accurately captured.

Acid Stability Assay (Simulated Gastric Fluid)

Purpose: To determine if the drug survives the stomach to be absorbed intact.

  • Preparation: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, pepsin-free).

  • Incubation: Spike the test compound (1 µM) into SGF at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately neutralize with cold NaOH or dilute in acetonitrile to stop hydrolysis.

  • Analysis: Quantify the Parent vs. the 4-Piperidone Metabolite using LC-MS/MS.

    • Success Criterion: >80% parent remaining after 60 mins. If <50%, an enteric coating or prodrug strategy is required.

Microsomal Stability (Metabolic Clearance)

Purpose: To assess hepatic clearance (CL_int).

  • System: Pooled Liver Microsomes (Human/Rat/Mouse) + NADPH regenerating system.

  • Reaction: Incubate 1 µM compound at 37°C.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Control: Use Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Data Output: Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Note: Monitor for the specific loss of the spiro-ring (mass shift of -44 Da corresponding to ethylene glycol loss, or formation of the ketone).

Caco-2 Permeability (Bioavailability Proxy)

Purpose: To predict oral absorption and BBB penetration.

  • Setup: Caco-2 monolayers on Transwell plates (21-day culture).

  • Dosing: Apical (A) to Basolateral (B) and B to A directions.

  • Measurement: Calculate Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ).
    • Target:

      
       cm/s for good oral absorption.
      
    • Efflux: Ratio > 2.0 indicates P-gp substrate (common for bulky spiro-amines).

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[3] Science. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-covalent FAD-binding enzyme." Journal of the American Chemical Society. Link

  • Fischer, S., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand." Journal of Medicinal Chemistry. Link

  • Wang, B., et al. (2014). "Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy." ACS Medicinal Chemistry Letters. Link

  • Gao, C., et al. (2021).[4] "Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents." European Journal of Medicinal Chemistry. Link

Sources

Orthogonal assays to confirm the biological activity of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Assays to Confirm the Biological Activity of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[1]decane Compounds

Executive Summary

The 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[1]decane scaffold represents a highly potent, low-lipophilicity framework primarily utilized in the development of Sigma-1 Receptor (S1R) modulators and Positron Emission Tomography (PET) radiotracers[2]. Unlike classic G-protein coupled receptors (GPCRs), the S1R is a unique, non-opioid chaperone protein localized at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM)[3]. Because S1R lacks intrinsic catalytic activity and standard second-messenger coupling, conventional high-throughput screening assays (e.g., cAMP accumulation) are ineffective.

To rigorously confirm the biological activity of 1,4-dioxa-8-azaspiro[1]decane derivatives, researchers must deploy a self-validating system of orthogonal assays. This guide objectively compares the performance of this scaffold against standard S1R/S2R ligands and provides field-proven, step-by-step methodologies to evaluate target affinity, functional agonism, and cellular engagement.

The Mechanistic Landscape: Why Orthogonal Validation?

At the MAM, the S1R acts as a dynamic sensor. In its resting state, S1R is bound to the chaperone protein BiP (GRP78). Upon binding by an agonist—such as a potent 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[1]decane derivative—S1R dissociates from BiP and stabilizes Inositol 1,4,5-trisphosphate receptors (IP3Rs)[4]. This stabilization enhances calcium (Ca2+) flux from the endoplasmic reticulum (ER) into the mitochondria, promoting cellular survival and metabolic regulation[5].

Because ligand binding does not inherently dictate functional direction (agonism vs. antagonism), biological activity must be confirmed through both radioligand displacement (affinity) and ratiometric calcium tracking (function).

S1R_Pathway Ligand 8-(4-Piperidinyl) Derivative S1R Sigma-1 Receptor (MAM) Ligand->S1R Binds BiP BiP/GRP78 Dissociation S1R->BiP Triggers IP3R IP3 Receptor Stabilization BiP->IP3R Activates Ca2 Ca2+ Flux to Mitochondria IP3R->Ca2 Modulates

Caption: S1R activation at the MAM leading to BiP dissociation and Ca2+ modulation.

Comparative Performance Profile

To contextualize the performance of the 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[1]decane scaffold, we compare a representative derivative (Compound 5a) against prototypical alternatives widely used in pharmacology[2]. The spiro-decane scaffold is explicitly designed to lower lipophilicity, reducing non-specific membrane binding—a critical advantage over highly lipophilic standards like Haloperidol.

CompoundPrimary TargetS1R Ki (nM)S2R Ki (nM)Functional ProfilePrimary Application
8-(4-Piperidinyl)-1,4-dioxa... (5a) S1R5.4 ± 0.4~162Agonist (Ca2+ Modulator)PET Imaging / Neuroprotection
(+)-Pentazocine S1R3.1 ± 0.2>1000Prototypical AgonistStandard Assay Reference
Haloperidol S1R / D21.2 ± 0.325Non-selective AntagonistNegative Control / Blocking
Siramesine S2R>10000.12S2R AgonistS2R Selectivity Control

Data synthesized from established pharmacological evaluations of [18F]-labeled 1,4-dioxa-8-azaspiro[1]decane derivatives[2].

Orthogonal Assay Workflows

A robust validation strategy requires three distinct pillars: Target Affinity (Binding), Target Function (Calcium Mobilization), and Target Engagement (Cellular Uptake).

Workflow Start Compound Evaluation Assay1 1. Radioligand Binding (Affinity/Selectivity) Start->Assay1 Assay2 2. Fura-2 Ca2+ Assay (Functional Agonism) Start->Assay2 Assay3 3. Cellular Uptake (In Vitro Imaging) Start->Assay3 Decision Biological Activity Confirmed Assay1->Decision Assay2->Decision Assay3->Decision

Caption: Orthogonal assay workflow for validating S1R ligand biological activity.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

To determine the Ki of your 8-(4-Piperidinyl) compound, a competitive displacement assay using[3H]-(+)-pentazocine is the gold standard[6].

  • Expertise Insight: Historically, researchers evaluated S2R selectivity by using [3H]-DTG while "masking" S1R with unlabeled (+)-pentazocine. Do not use this masking protocol. Recent data demonstrates that DTG actively displaces (+)-pentazocine, leaving S1R partially unmasked and leading to massive overestimations of S2R affinity[7]. Instead, evaluate S2R cross-reactivity using an S1R-devoid cell line (e.g., MCF7)[8].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver or brain tissue (which possess the highest S1R densities) in 50 mM Tris-HCl buffer (pH 7.4)[6]. Centrifuge at 31,000 × g for 20 mins at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3–5 nM[3H]-(+)-pentazocine, and varying concentrations of the 8-(4-Piperidinyl) test compound (0.1 nM to 10 µM)[6].

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 10 µM Haloperidol[7].

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapidly filter the homogenate through Whatman GF/B glass fiber filters. Crucial Causality: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the basic piperidine nitrogen of your compound from binding directly to the filter and artificially inflating NSB.

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity via a liquid scintillation counter.

Protocol 2: Ratiometric Fura-2 Calcium Mobilization Assay (Functional Activity)

Because S1R ligands act as allosteric modulators rather than direct channel openers, they do not trigger Ca2+ release on their own. Instead, they amplify the Ca2+ release triggered by IP3-generating agonists (like Bradykinin)[9].

  • Expertise Insight: We utilize Fura-2 AM over single-wavelength dyes (like Fluo-4) because Fura-2 is ratiometric. By measuring the ratio of emission at two different excitation wavelengths (340 nm / 380 nm), we mathematically eliminate artifacts caused by uneven dye loading, cell thickness variations, or compound autofluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells or BV2 microglia (expressing endogenous S1R) in 96-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight[5].

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 2 µM Fura-2 AM dispersed in 0.02% Pluronic F-127. Incubate in the dark for 45 minutes at 37°C.

  • De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for an additional 15 minutes to allow complete intracellular de-esterification of the AM ester.

  • Compound Pre-incubation: Add the 8-(4-Piperidinyl) test compound (e.g., 1 µM) and incubate for 15 minutes[5].

  • Stimulation & Readout: Place the plate in a fluorescence microplate reader. Inject 10 nM Bradykinin to stimulate IP3 production. Immediately record emission at 510 nm while alternating excitation between 340 nm (Ca2+-bound) and 380 nm (Ca2+-free).

  • Analysis: An S1R agonist profile is confirmed if the test compound significantly potentiates the Bradykinin-induced 340/380 ratio peak compared to the vehicle control.

Protocol 3: Cellular Association & PET Tracer Evaluation

Because the 1,4-dioxa-8-azaspiro[1]decane scaffold is highly optimized for low lipophilicity, it is an ideal candidate for tumor imaging[2]. This assay confirms that the compound actively engages the target in living cells rather than passively partitioning into lipid membranes.

Step-by-Step Methodology:

  • Preparation: Synthesize the [18F]-labeled derivative of the 8-(4-Piperidinyl) compound[2]. Seed human melanoma (A375) or carcinoma cells in 12-well plates.

  • Tracer Incubation: Add 37 kBq (1 µCi) of the [18F]-radiotracer to each well.

  • Blocking Control (Self-Validation): To prove receptor-mediated uptake, treat parallel wells with the radiotracer plus 10 µM Haloperidol or SA4503 (a potent S1R agonist)[1].

  • Uptake: Incubate at 37°C for 60 minutes.

  • Harvesting: Aspirate the media and wash the cells rapidly with ice-cold PBS (pH 7.4) to trap the intracellular ligand and halt efflux.

  • Lysis & Counting: Lyse the cells using 1N NaOH. Collect the lysate and measure the accumulated radioactivity using an automated gamma counter. Specific binding is calculated as the difference between total uptake and uptake in the presence of the blocking agent.

Conclusion

Confirming the biological activity of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[1]decane compounds requires looking beyond simple binding affinity. By combining [3H]-(+)-pentazocine displacement assays (avoiding flawed S2R masking protocols), ratiometric Fura-2 functional tracking, and [18F]-cellular uptake studies, researchers create a self-validating, orthogonal matrix. This rigorous approach ensures that the observed biological activity is target-specific, functionally defined, and translationally relevant for drug development and PET imaging.

References

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[1]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry (2015). URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology (2020). URL:[Link]

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology (2016). URL:[Link]

Sources

Safety Operating Guide

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational and disposal procedures for 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane .

As a specialized piperidine derivative containing a spiro-ketal system, this compound presents specific chemical compatibilities—primarily basicity and acid-sensitivity—that dictate its safe handling. This guide synthesizes safety data from the core pharmacophore (1,4-dioxa-8-azaspiro[4.5]decane) and standard organic amine protocols to ensure regulatory compliance and personnel safety.

Executive Summary: Operational Disposal Plan

Parameter Directive
Primary Hazard Irritant / Corrosive (Amine). Causes skin/eye irritation; potential respiratory sensitizer.[1]
Waste Stream Organic Alkaline/Basic. Do NOT mix with acids or oxidizers.
Disposal Method High-Temperature Incineration via licensed chemical waste contractor.
Container Type HDPE (High-Density Polyethylene) or Glass. Avoid metal if moisture is present.
Incompatibility Strong Acids (Exothermic reaction + Ketal hydrolysis), Oxidizers (Fire risk).

Chemical Profile & Hazard Identification

Understanding the molecule's structure is the prerequisite for safe disposal. This compound features two distinct functionalities: a bis-piperidine amine core (basic) and a dioxolane spiro-ring (acid-labile protecting group).

1.1 Structural Characterization
  • Chemical Name: 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Core Structure Reference (CAS 177-11-7): 1,4-Dioxa-8-azaspiro[4.5]decane (Parent spiro-system).[2][3]

  • Functional Class: Organic Base / Secondary & Tertiary Amine.

  • Molecular Weight: ~226.32 g/mol (Estimated).

1.2 GHS Hazard Classification (Derived)

Based on the parent piperidine and spiro-decane structures, treat this substance as follows until specific vendor SDS confirms otherwise:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[4]

Waste Segregation & Compatibility Protocol

The most critical operational error with this compound is accidental acidification . The spiro-ketal moiety is acid-labile; exposure to strong acids will hydrolyze the protecting group, releasing the ketone (piperidone) and ethylene glycol, potentially accompanied by heat and pressure buildup.

2.1 Compatibility Matrix
Substance ClassCompatibility StatusMechanism / Risk
Water Compatible Likely soluble; forms alkaline solution.
Strong Acids INCOMPATIBLE DANGER: Exothermic neutralization; Hydrolysis of ketal ring.
Oxidizers INCOMPATIBLE Risk of ignition/explosion (Amine oxidation).
Halogenated Solvents Conditional Compatible for disposal, but segregate based on local incineration costs.
Aldehydes/Ketones Caution Potential for Schiff base formation (slow reaction).
2.2 Decision Logic: Waste Stream Selection

The following diagram illustrates the decision-making process for segregating this specific chemical.

WasteSegregation Start Waste: 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid BinSolid Solid Waste Bin (Double Bagged) Solid->BinSolid Pack in HDPE SolventCheck Identify Solvent System Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHalo pHCheck CRITICAL: Check pH Halo->pHCheck NonHalo->pHCheck BinHalo Halogenated Waste Carboy (Label: Basic/Organic) pHCheck->BinHalo pH ≥ 7 BinNonHalo Non-Halogenated Waste Carboy (Label: Basic/Organic) pHCheck->BinNonHalo pH ≥ 7 Neutralize STOP: Neutralize carefully before combining pHCheck->Neutralize pH < 7 (Acidic)

Figure 1: Waste segregation logic ensuring separation from acidic streams to prevent ketal hydrolysis and exothermic reactions.

Step-by-Step Disposal Procedures

3.1 Scenario A: Disposal of Pure Solid
  • PPE Required: Nitrile gloves (double-gloving recommended), safety goggles, lab coat. Use a fume hood to avoid inhalation of amine dust.

  • Packaging: Transfer the solid into a clear, sealable bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane"

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed container into the lab's designated "Solid Hazardous Waste" drum.

3.2 Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • pH Verification: Dip a pH strip into the waste solution.

    • If Basic/Neutral (pH 7-14): Proceed to step 3.

    • If Acidic (pH < 7): Slowly neutralize with Sodium Bicarbonate (NaHCO3) or dilute Sodium Hydroxide (NaOH) to pH 7-8. Caution: Watch for gas evolution or heat.

  • Transfer: Pour into the appropriate waste carboy (Halogenated or Non-Halogenated).

  • Log Entry: Record the volume and chemical name on the carboy's waste log immediately.

3.3 Scenario C: Empty Containers & Rinsates
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (Ethanol or Acetone).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (Scenario B). Do not pour rinsate down the sink.

  • Defacing: Cross out the original label on the bottle. Write "EMPTY" and "TRIPLE RINSED".

  • Glass Disposal: Discard the clean, defaced bottle in the "Broken/Laboratory Glass" box (unless local EHS requires treating it as solid hazardous waste).

Emergency Response: Spill Management

In the event of a spill, rapid containment is necessary to prevent respiratory irritation from amine vapors.

SpillResponse Spill Spill Detected Secure 1. Secure Area (Alert others, Ventilate) Spill->Secure PPE 2. Don PPE (Goggles, Nitrile Gloves, Coat) Secure->PPE Contain 3. Containment (Vermiculite/Absorbent Pads) PPE->Contain Clean 4. Cleanup (Scoop into bag, Wash surface) Contain->Clean Disposal 5. Disposal (Label as Hazardous Waste) Clean->Disposal

Figure 2: Immediate response workflow for solid or liquid spills.[2][5][6]

Decontamination Solution: For final surface cleaning, use a dilute acetic acid solution (vinegar) to neutralize amine residues, followed by water and soap. Note: Only use acid on the surface residues, not on the bulk chemical.

References

  • PubChem. 1,4-Dioxa-8-azaspiro[4.5]decane (Compound Summary). National Library of Medicine. Available at: [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations. Title 40 CFR Parts 260-273. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Piperidine Derivatives: Piperidine itself is known to be toxic and corrosive.[1] Extrapolating from this, the piperidinyl group in the target molecule suggests a potential for skin and eye irritation, and possible toxicity.

  • 1,4-Dioxa-8-azaspiro[4.5]decane: Safety data for this structural component indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]

  • Overall Assessment: Based on these related compounds, it is prudent to treat 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane as a substance that is potentially harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and may have other toxicological properties not yet fully characterized.

Hazard Classification (Inferred)Potential Effects
Acute Toxicity, Oral Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[2][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][5][6]
Specific Target Organ Toxicity May cause respiratory irritation.[2][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[5][7][8]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][7]Prevents direct skin contact and potential irritation or absorption. Gloves should be inspected before use and disposed of properly after handling the chemical.[8]
Body Protection A lab coat or chemical-resistant apron.[5][8]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary if working outside of a fume hood or if there is a risk of generating aerosols or dust.[7][8]Minimizes the risk of inhaling potentially irritating or toxic compounds.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safe handling. The following diagram and procedural steps outline the lifecycle of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane in the laboratory.

Chemical_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Step 1 Assemble_Equipment Assemble and Inspect Equipment Prepare_Work_Area->Assemble_Equipment Step 2 Weighing_and_Transfer Weighing and Transfer Assemble_Equipment->Weighing_and_Transfer Step 3 Reaction_Setup Reaction Setup and Monitoring Weighing_and_Transfer->Reaction_Setup Step 4 Decontamination Decontaminate Work Surfaces and Equipment Reaction_Setup->Decontamination Step 5 Waste_Segregation Segregate and Label Hazardous Waste Decontamination->Waste_Segregation Step 6 Doff_PPE Doff and Dispose of PPE Correctly Waste_Segregation->Doff_PPE Step 7

Caption: Workflow for the safe handling of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]

    • Ensure that a safety shower and eyewash station are readily accessible.[5]

    • Don the appropriate PPE as outlined in the table above.

    • Inspect all glassware and equipment for defects before use.

  • Handling:

    • Avoid direct contact with the skin and eyes.[9]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][5]

    • When transferring the chemical, use tools and techniques that minimize the generation of dust or aerosols.

    • Keep containers tightly closed when not in use.[8]

    • Keep away from heat, sparks, and open flames, as related compounds can be combustible.[9][10]

  • In Case of a Spill:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1][11]

    • Collect the absorbed material into a designated, sealed container for hazardous waste disposal.[1][11]

    • Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane must be treated as hazardous waste.[11]

Waste_Disposal_Plan Contaminated_Materials Contaminated Materials (Gloves, Pipette Tips, Glassware, Absorbent) Hazardous_Waste_Container Designated, Labeled Hazardous Waste Container Contaminated_Materials->Hazardous_Waste_Container Segregate Secure_Storage Secure, Well-Ventilated Storage Area Hazardous_Waste_Container->Secure_Storage Store Licensed_Disposal Disposal by a Licensed Hazardous Waste Contractor Secure_Storage->Licensed_Disposal Dispose

Caption: Disposal plan for 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane waste.

Waste Disposal Procedures:

  • Segregation: Collect all materials that have come into contact with the compound, including gloves, disposable labware, and absorbent materials from spills, in a designated hazardous waste container.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane".[11]

  • Storage: Keep the waste container tightly sealed and store it in a designated, secure, and well-ventilated area away from incompatible materials.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][10]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

References

  • Vertex AI Search. (2023, March 16).
  • ChemScene. (2022, November 17). Safety Data Sheet - 1-Oxa-7-azaspiro[4.5]decane hydrochloride.
  • Carl ROTH. (2025, March 31).
  • Chemos GmbH & Co.KG.
  • Merck. (2021, July 1). Safety Data Sheet - 1,4-Dioxa-8-azaspiro[4.5]decane for synthesis.
  • CDH Fine Chemical.
  • Apollo Scientific. 8-Amino-1,4-dioxaspiro[4.
  • Carl ROTH.
  • Thermo Fisher Scientific. 4 - SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane.
  • AK Scientific, Inc. Ethyl 8-amino-1,4-dioxaspiro[4.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane.
  • PubChem. 8-Azaspiro(4.5)decane.
  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane.
  • Benchchem.
  • ChemicalBook. (2026, January 13). 1,4-Dioxa-8-azaspiro[4.5]decane.
  • Environmental Protection Agency. 1,4-Dioxa-8-azaspiro(4.5)decane Properties.
  • PMC. (2024, October 11). Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry.
  • Sigma-Aldrich. 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • ResearchGate. (2025, December 5).
  • PMC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.